ent-17-Hydroxykaur-15-en-19-oic acid
Description
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15+,16+,18-,19-,20+/m1/s1 |
InChI Key |
XEQHVCXFKPCQNM-PMHNSBFUSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)CO)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Anticancer Potential: A Technical Guide to the Biological Activity of ent-17-Hydroxykaur-15-en-19-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring kaurane (B74193) diterpenoid that has garnered interest within the scientific community for its cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of its biological activity, drawing from available data on the compound and its closely related analogs. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product. This document details its cytotoxic effects, plausible mechanisms of action, and relevant experimental protocols.
Cytotoxic Activity
This compound has demonstrated notable cytotoxic effects across a range of human cancer cell lines. The compound is effective at concentrations between 6 and 50 µg/mL.[1] Specific quantitative data for its half-maximal inhibitory concentration (IC50) has been reported for prostate cancer cells.
Quantitative Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µg/mL) | Effective Concentration (µg/mL) |
| LNCaP2 | Prostate | 17.63[2] | - |
| 22Rv1 | Prostate | - | 6 - 50[1] |
| LNCaP | Prostate | - | 6 - 50[1] |
| HT29 | Colon | - | 6 - 50[1] |
| HCT116 | Colon | - | 6 - 50[1] |
| SW480 | Colon | - | 6 - 50[1] |
| SW620 | Colon | - | 6 - 50[1] |
| MCF-7 | Breast | - | 6 - 50[1] |
Mechanism of Action: Insights from Related Kaurane Diterpenoids
While specific mechanistic studies on this compound are limited, extensive research on analogous ent-kaurane diterpenoids, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, provides a strong predictive framework for its mode of action. These related compounds are known to induce cancer cell death through a combination of apoptosis induction and cell cycle arrest.
Apoptosis Induction
The primary mechanism of cytotoxicity for related ent-kaurane diterpenoids is the induction of apoptosis, predominantly through the mitochondrial (intrinsic) pathway. This process involves the following key events:
-
Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.
-
Mitochondrial Disruption: The altered balance of Bcl-2 family proteins leads to the translocation of Bax to the mitochondria, resulting in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.
-
PARP Cleavage: Activated caspase-3 also cleaves Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, further promoting cell death.
Cell Cycle Arrest
In addition to apoptosis, related ent-kaurane diterpenoids have been shown to cause cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from progressing through mitosis and proliferating.
Inhibition of NF-κB Signaling
A crucial aspect of the anticancer activity of related ent-kaurane diterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in promoting inflammation, cell survival, and proliferation in cancer cells. By inhibiting NF-κB, these compounds can suppress the expression of anti-apoptotic proteins like Bcl-2, thereby sensitizing cancer cells to apoptosis.
Signaling Pathways
The following diagrams illustrate the likely signaling pathways involved in the biological activity of this compound, based on data from closely related compounds.
Caption: Proposed mitochondrial apoptosis pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well plates
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
Unraveling the Anticancer Potential of ent-17-Hydroxykaur-15-en-19-oic Acid: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the current scientific understanding of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurene diterpenoid with demonstrated cytotoxic activity against various human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Core Mechanism of Action: An Overview
This compound is a natural product isolated from plant species such as Laetia thamnia.[1] Current research primarily highlights its cytotoxic effects, indicating its potential as an anticancer agent. While the precise molecular mechanisms of this specific compound are not yet fully elucidated, its activity is understood within the broader context of kaurene diterpenes, which are known to interfere with cancer cell proliferation and survival.
Disclaimer: The detailed signaling pathways described in this guide are based on studies of a closely related and more extensively researched compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid. These pathways are presented as a probable framework for the mechanism of action of this compound and should be considered as a basis for future investigation.
Quantitative Data: Cytotoxic Activity
The primary evidence for the anticancer potential of this compound comes from in vitro cytotoxicity assays. The compound has shown inhibitory effects on the growth of a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Concentration Range Tested (µg/mL) | Reference |
| LNCaP | Prostate Cancer | 17.63 | 6 - 50 | [1] |
| 22Rv1 | Prostate Cancer | Active, IC50 not specified | 6 - 50 | [1] |
| HT29 | Colon Cancer | Active, IC50 not specified | 6 - 50 | [1] |
| HCT116 | Colon Cancer | Active, IC50 not specified | 6 - 50 | [1] |
| SW480 | Colon Cancer | Active, IC50 not specified | 6 - 50 | [1] |
| SW620 | Colon Cancer | Active, IC50 not specified | 6 - 50 | [1] |
| MCF-7 | Breast Cancer | Active, IC50 not specified | 6 - 50 | [1] |
Postulated Signaling Pathways
Based on the analysis of the related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, the mechanism of action likely involves the induction of apoptosis through the mitochondrial pathway and modulation of key signaling cascades that govern cell survival and proliferation.
Mitochondrial-Mediated Apoptosis
The compound is hypothesized to induce apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors into the cytoplasm.
Modulation of NF-κB and MAPK Signaling
The compound may also exert its anticancer effects by inhibiting the pro-survival NF-κB signaling pathway and modulating the activity of Mitogen-Activated Protein Kinases (MAPKs), which are critical for cell proliferation and survival.
Experimental Protocols
The following is a representative protocol for determining the cytotoxic activity of this compound using a standard MTT assay, based on the methodologies employed in the cited literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., LNCaP, MCF-7, HT29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 6 to 50 µg/mL).
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for an additional 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Future Directions
Further research is warranted to definitively elucidate the specific molecular targets and signaling pathways directly modulated by this compound. Future studies should focus on:
-
Comprehensive analysis of the apoptotic pathway, including the expression and activation of caspases and other key regulatory proteins.
-
Investigation of the compound's effects on cell cycle progression.
-
Elucidation of its impact on key cancer-related signaling pathways, such as PI3K/Akt and MAPK, in a variety of cancer cell types.
-
In vivo studies to evaluate the compound's efficacy and safety in animal models.
This technical guide serves as a foundational resource for the ongoing investigation into the therapeutic potential of this compound. The promising cytotoxic profile of this natural compound underscores its potential as a lead for the development of novel anticancer agents.
References
An In-depth Technical Guide on the Chemical Properties of ent-17-Hydroxykaur-15-en-19-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
ent-17-Hydroxykaur-15-en-19-oic acid, a tetracyclic ent-kaurane diterpenoid, has garnered significant interest within the scientific community for its notable biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.
Chemical and Physical Properties
This compound is a naturally occurring diterpenoid that has been isolated from several plant species, including Laetia thamnia, Wedelia trilobata, and Annona glabra.[1] Its chemical structure is characterized by a kaurane (B74193) skeleton, a tetracyclic diterpene framework.
Quantitative Data
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₃ | [1] |
| Molecular Weight | 318.45 g/mol | [1] |
| CAS Number | 35030-38-7 | [1] |
| Melting Point | 187 - 194 °C | [2][3] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
| Predicted LogP | 3.37 | [2] |
| pKa (Strongest Acidic) | 4.65 | [2] |
Spectral Data
| Technique | Description |
| ¹H-NMR | Proton NMR is crucial for determining the number and connectivity of hydrogen atoms in the molecule. |
| ¹³C-NMR | Carbon NMR provides information about the carbon skeleton of the molecule. |
| FTIR | Infrared spectroscopy helps in identifying the functional groups present, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups. |
| Mass Spectrometry | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. Predicted MS data suggests a monoisotopic mass of 318.219494826 Da.[2] |
Biological Activity
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1] This makes it a compound of interest for further investigation as a potential anticancer agent.
Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |
| LNCaP | Prostate Cancer | 17.63 | [4] |
| 22Rv1 | Prostate Cancer | Active (concentration-dependent) | [1] |
| HT29 | Colon Cancer | Active (concentration-dependent) | [1] |
| HCT116 | Colon Cancer | Active (concentration-dependent) | [1] |
| SW480 | Colon Cancer | Active (concentration-dependent) | [1] |
| SW620 | Colon Cancer | Active (concentration-dependent) | [1] |
| MCF-7 | Breast Cancer | Active (concentration-dependent) | [1] |
Experimental Protocols
This section outlines detailed methodologies for the isolation and biological evaluation of this compound, based on established procedures for ent-kaurane diterpenoids.
Isolation from Natural Sources
The following protocol is a representative example of the isolation of this compound from plant material.
-
Extraction: Air-dried and powdered plant material (e.g., leaves of Laetia thamnia) is exhaustively extracted with methanol at room temperature.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Chromatography: The biologically active fraction (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel.
-
Elution: The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Purification: Fractions containing this compound are combined and may require further purification by preparative high-performance liquid chromatography (HPLC).
-
Structural Elucidation: The structure of the purified compound is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and MS).
Cytotoxicity Assay
The following is a standard protocol for evaluating the cytotoxic activity of this compound against cancer cell lines using the MTT assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a solvent like DMSO, with a final DMSO concentration kept below 0.5%). A solvent control is also included.
-
Incubation: The plates are incubated for a specified period, usually 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Formation: The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Potential Mechanism of Action
While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, the anticancer activities of ent-kaurane diterpenoids are generally attributed to the induction of apoptosis and cell cycle arrest.
The proposed anticancer mechanism for ent-kaurane diterpenoids often involves:
-
Induction of Apoptosis: This is a form of programmed cell death that is crucial for eliminating cancerous cells. Ent-kaurane diterpenoids may trigger apoptosis through the intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Pro-survival Signaling Pathways: Key signaling pathways that promote cancer cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways, are often inhibited by ent-kaurane diterpenoids.
Conclusion
This compound is a promising natural product with demonstrated anticancer properties. This technical guide has provided a consolidated overview of its chemical properties, biological activities, and potential mechanisms of action. The detailed experimental protocols are intended to facilitate further research into this and related ent-kaurane diterpenoids. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.
References
- 1. Human Metabolome Database: Predicted GC-MS Spectrum - ent-17-Hydroxy-15-kauren-19-oic acid GC-MS (2 TMS) - 70eV, Positive (HMDB0036724) [hmdb.ca]
- 2. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mzCloud – 5 9 17 Hydroxykaur 15 en 19 oic acid [mzcloud.org]
An In-Depth Technical Guide to ent-17-Hydroxykaur-15-en-19-oic Acid (CAS: 35030-38-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the kaurane (B74193) diterpenoid, ent-17-Hydroxykaur-15-en-19-oic acid (CAS number: 35030-38-7). This natural product, isolated from various plant species, has demonstrated notable cytotoxic activity against a range of human cancer cell lines. This document collates available data on its physicochemical properties, biological activity, and putative mechanisms of action. Detailed experimental protocols for its isolation and cytotoxicity assessment are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and development efforts.
Introduction
This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products.[1][2] These compounds are characterized by a specific stereochemistry at various chiral centers, distinguishing them from the more common kaurane diterpenes. Primarily isolated from plant species such as Laetia thamnia and Wedelia trilobata, this compound has garnered scientific interest due to its potential as an anticancer agent.[3][4] Research has shown its ability to inhibit the growth of various cancer cell lines, suggesting a potential for development as a therapeutic agent.[5] This guide aims to consolidate the existing scientific knowledge on this compound to facilitate further investigation into its therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and in silico modeling.
| Property | Value | Reference |
| CAS Number | 35030-38-7 | [6] |
| Molecular Formula | C₂₀H₃₀O₃ | [6] |
| Molecular Weight | 318.4 g/mol | [7] |
| IUPAC Name | (4aR,6aS,9R,11aS,11bS)-10-(hydroxymethyl)-4a,11b-dimethyl-8-methylidene-1,2,3,4,4a,5,6,6a,7,8,9,11a-dodecahydro-9,6a-(epoxymethano)cyclopenta[a]phenanthrene-4-carboxylic acid | [6] |
| Synonyms | 17-Hydroxy-ent-kaur-15-en-19-oic acid, Kaur-15-en-18-oic acid, 17-hydroxy-, (4α)- | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Biological Activity: Cytotoxicity
This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. The available quantitative data from these studies are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Concentration Range Tested (µg/mL) | Reference |
| LNCaP | Prostate Cancer | 17.63 | 6 - 50 | [3][5] |
| 22Rv1 | Prostate Cancer | Not explicitly stated | 6 - 50 | [5] |
| HT29 | Colon Cancer | Not explicitly stated | 6 - 50 | [5] |
| HCT116 | Colon Cancer | Not explicitly stated | 6 - 50 | [5] |
| SW480 | Colon Cancer | Not explicitly stated | 6 - 50 | [5] |
| SW620 | Colon Cancer | Not explicitly stated | 6 - 50 | [5] |
| MCF-7 | Breast Cancer | Not explicitly stated | 6 - 50 | [5] |
Experimental Protocols
Bioassay-Guided Isolation from Laetia thamnia
The following protocol outlines a general procedure for the bioassay-guided isolation of ent-kaurane diterpenes, including this compound, from plant material. This process involves a systematic fractionation of the plant extract, with each fraction being tested for biological activity to guide the purification of the active compound(s).
Caption: Bioassay-Guided Isolation Workflow.
Methodology:
-
Extraction: Dried and powdered leaves of Laetia thamnia are subjected to solvent extraction, typically with methanol, to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This involves partitioning the extract between solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.
-
Bioassay: Each fraction is tested for its cytotoxic activity against a panel of cancer cell lines using an assay such as the MTT assay.
-
Isolation: The most active fraction is then subjected to further chromatographic separation techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability. It is a standard method for evaluating the cytotoxic potential of chemical compounds.
Caption: MTT Assay for Cytotoxicity Assessment.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 6 to 50 µg/mL) and incubated for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, a solution of MTT is added to each well.
-
Formazan (B1609692) Formation: The plates are incubated for a further 2-4 hours, during which time viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Putative Mechanism of Action
While the specific signaling pathways affected by this compound have not been fully elucidated, studies on structurally related ent-kaurane diterpenoids suggest a likely mechanism of action involving the induction of apoptosis through the mitochondrial pathway.[7][8]
This proposed pathway involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[8] This shift in balance promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[7][8] Furthermore, there is evidence to suggest that some ent-kaurane diterpenoids can also modulate the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation.[8]
Caption: Putative Apoptotic Signaling Pathway.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. The data presented in this guide provide a foundation for further research into its therapeutic potential. Future studies should focus on:
-
Comprehensive Cytotoxicity Profiling: Determining the IC₅₀ values against a broader panel of cancer cell lines to identify the most sensitive cancer types.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action in detail.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of the compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.
This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other related ent-kaurane diterpenoids.
References
- 1. Bibliographies: 'Bio-assay guided fractionation' – Grafiati [grafiati.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17-Hydroxy-ent-kaur-15-en-19-oic acid | C20H30O3 | CID 169654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Architecture of a Bioactive Diterpene: A Technical Guide to the Structure Elucidation of ent-17-Hydroxykaur-15-en-19-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurane (B74193) diterpenoid with noted cytotoxic activities. This document details the isolation of the compound from its natural sources and the spectroscopic methods employed for its characterization, offering insights for researchers in natural product chemistry and drug discovery.
Introduction
This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. These compounds are characterized by a specific stereochemistry at key chiral centers. The presence of a hydroxyl group at C-17 and a carboxylic acid at C-19, coupled with an endocyclic double bond at C-15, defines the unique structure of this particular kaurane derivative. First reported as an isolate from the leaves of Laetia thamnia L. (Salicaceae), this compound has demonstrated cytotoxic effects against human prostate cancer cell lines.[1][2] Its structural determination is a critical step in understanding its bioactivity and potential for therapeutic development.
Isolation and Purification
The initial step in the structure elucidation of a natural product is its isolation from the source material in a pure form. Based on the available literature, this compound has been successfully isolated from the leaves of Laetia thamnia.[1][2] The general workflow for its extraction and purification is outlined below.
Experimental Protocols
Plant Material Extraction: Dried and powdered leaves of Laetia thamnia are subjected to solvent extraction. A common method involves maceration or percolation with a solvent of intermediate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), to efficiently extract diterpenoids.[1]
Fractionation: The crude extract is then subjected to a series of fractionation steps to separate compounds based on their polarity. This typically involves liquid-liquid partitioning between immiscible solvents (e.g., hexanes, ethyl acetate, and water). The acidic nature of this compound allows for its separation by acid-base extraction. The ethyl acetate fraction, containing the acidic components, would be washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution). The desired compound would move into the aqueous layer as its carboxylate salt. Subsequent acidification of the aqueous layer followed by extraction with an organic solvent (e.g., ethyl acetate) will yield a fraction enriched in the target compound.[1]
Chromatographic Purification: Final purification is achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method, with a gradient elution system of increasing polarity (e.g., hexanes with increasing proportions of ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the pure compound. Further purification, if necessary, can be performed using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column.
Spectroscopic Characterization and Structure Determination
The definitive structure of this compound is established through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's carbon skeleton, functional groups, and stereochemistry.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. For this compound, the molecular formula has been established as C₂₀H₃₀O₃.[3] This information is crucial for calculating the degree of unsaturation (seven in this case), which aids in proposing possible structures.
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
Hydroxyl group (-OH): A broad band around 3400 cm⁻¹
-
Carboxylic acid (C=O): A strong absorption around 1700 cm⁻¹
-
Alkene (C=C): A weaker absorption around 1650 cm⁻¹
-
C-O stretching: In the region of 1200-1000 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A full assignment of the ¹H and ¹³C NMR spectra, supported by 2D NMR experiments (COSY, HSQC, HMBC), is essential for unambiguously determining the connectivity and stereochemistry of the molecule.
Note: While the isolation and biological activity of this compound have been reported, detailed and publicly available ¹H and ¹³C NMR data are currently limited in the scientific literature. The following table provides predicted chemical shifts and a general description of the expected NMR signals based on the known structure and data from closely related ent-kaurane diterpenoids.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| HRMS | Molecular Formula: C₂₀H₃₀O₃ |
| IR (cm⁻¹) | ~3400 (br, O-H), ~2950 (C-H), ~1700 (C=O), ~1650 (C=C) |
| ¹³C NMR | ~20 carbon signals, including: >175 ppm (C=O), 140-150 ppm (olefinic C), 120-130 ppm (olefinic CH), ~60-70 ppm (C-OH), and numerous signals in the aliphatic region for the tetracyclic core. |
| ¹H NMR | Signals for: olefinic proton, proton adjacent to the hydroxyl group, methyl singlets, and a complex pattern of overlapping methylene (B1212753) and methine protons in the aliphatic region. |
The structure elucidation process logically connects these spectroscopic techniques to arrive at the final structure.
Conclusion
The structure of this compound has been established through its isolation from natural sources and characterization by a suite of spectroscopic methods. While detailed experimental NMR data remains to be fully disseminated in the literature, the combination of mass spectrometry, IR spectroscopy, and knowledge of related compounds provides a solid foundation for its structural assignment. Further investigation into the bioactivity and synthesis of this and related kaurane diterpenoids is a promising area for future research in drug discovery.
References
An In-depth Technical Guide on ent-Kaurane Diterpenoids from Laetia thamnia L.
This technical guide provides a comprehensive overview of the ent-kaurane diterpenoids isolated from the leaves of Laetia thamnia L., a plant belonging to the Salicaceae family. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering detailed information on the isolation, structural elucidation, and biological evaluation of these compounds. The content is based on the findings from the study "Kaurene diterpenes from Laetia thamnia inhibit the growth of human cancer cells in vitro".[1][2][3]
Isolated Bioactive Compounds
Four primary ent-kaurane diterpenoids have been successfully isolated from the leaves of Laetia thamnia L.[1][2][3] Additionally, semi-synthetic derivatives of two of these compounds were prepared to investigate structure-activity relationships.[1][2][3] The details of these compounds are summarized in the table below.
| Compound ID | Compound Name | Molecular Formula | Source |
| 1a | ent-kaur-16-en-19-oic acid | C₂₀H₃₀O₂ | Isolated |
| 1b | Methyl ester of 1a | C₂₁H₃₂O₂ | Semi-synthetic |
| 2 | ent-3β-hydroxykaur-16-ene | C₂₀H₃₂O | Isolated |
| 3a | ent-kaur-16-en-3α,19-diol | C₂₀H₃₂O₂ | Isolated |
| 3b | Acetate diester of 3a | C₂₄H₃₆O₄ | Semi-synthetic |
| 4 | ent-17-hydroxykaur-15-en-19-oic acid | C₂₀H₃₀O₃ | Isolated |
In Vitro Cytotoxic Activity
The isolated ent-kaurane diterpenoids and their semi-synthetic derivatives were evaluated for their cytotoxic effects against a panel of human cancer cell lines.[1][2][3] The compounds exhibited notable activity, particularly against prostate cancer cells.[1][3] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Compound | Prostate (22Rv1) | Prostate (LNCaP) | Colon (HT29) | Colon (HCT116) | Colon (SW480) | Colon (SW620) | Breast (MCF-7) |
| 1a | 5.03 µg/mL | - | - | - | - | - | - |
| 1b | 6.81 µg/mL | - | - | - | - | - | - |
| 2 | - | 12.83 µg/mL | - | - | - | - | - |
| 3a | - | - | - | - | - | - | - |
| 3b | - | - | - | - | - | - | - |
| 4 | - | 17.63 µg/mL | - | - | - | - | - |
A hyphen (-) indicates that specific data was not provided in the source material.
Experimental Protocols
The following sections detail the methodologies employed in the isolation, characterization, and biological evaluation of the ent-kaurane diterpenoids from Laetia thamnia L.
Plant Material and Extraction
The leaves of Laetia thamnia L. were collected, and a voucher specimen was deposited. The air-dried and powdered leaves underwent an exhaustive extraction process to obtain a crude extract, which then was subjected to further purification.
Isolation and Purification
The crude extract was fractionated using a combination of chromatographic techniques. These methods typically include column chromatography over silica (B1680970) gel, followed by further purification steps such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.
Structural Elucidation
The chemical structures of the isolated diterpenoids were determined through comprehensive spectroscopic analysis. This involves a suite of techniques including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (such as COSY, HMQC, and HMBC) are used to determine the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compounds.
-
Infrared (IR) Spectroscopy: This technique helps in identifying the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecular structure.
Preparation of Semi-Synthetic Derivatives
-
Methyl Ester (1b): Compound 1a (ent-kaur-16-en-19-oic acid) was treated with diazomethane (B1218177) to yield its corresponding methyl ester.
-
Acetate Diester (3b): Compound 3a (ent-kaur-16-en-3α,19-diol) was acetylated using acetic anhydride (B1165640) in pyridine (B92270) to produce the diacetate derivative.
In Vitro Cytotoxicity Assay
The cytotoxic activity of the isolated compounds was assessed using a panel of human tumor cell lines. The cells were cultured under standard conditions and treated with the compounds at concentrations ranging from 6 to 50 µg/mL.[1][2] The percentage of cell viability was determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and the IC₅₀ values were calculated.
Visualizations
The following diagrams illustrate the experimental workflow and the relationships between the isolated and synthesized compounds.
Caption: Experimental workflow for the isolation and bioactivity testing of diterpenoids.
Caption: Semi-synthetic derivatization of isolated diterpenoids.
References
cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic acid on cancer cells
An In-depth Technical Guide on the Cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic Acid on Cancer Cells
Introduction
This compound is a naturally occurring ent-kaurene (B36324) diterpenoid, a class of compounds known for their diverse and potent biological activities. Isolated from plant sources such as Laetia thamnia, this compound has garnered interest within the scientific community for its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the existing research on the cytotoxic effects of this compound, including quantitative data, detailed experimental methodologies, and an exploration of potential signaling pathways based on the activity of closely related analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and natural product chemistry.
Cytotoxicity Data
This compound and its related ent-kaurene diterpenes, isolated from the leaves of Laetia thamnia, have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. The prostate cancer cell lines, in particular, demonstrated significant sensitivity to these compounds. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cancer Cell Line | Type | IC50 (µg/mL) |
| This compound (4) | LNCaP | Prostate | 17.63 [1] |
| ent-kaur-16-en-19-oic acid (1a) | 22Rv1 | Prostate | 5.03[1] |
| Methyl ester of (1a) (1b) | 22Rv1 | Prostate | 6.81[1] |
| ent-3beta-hydroxykaur-16-ene (2) | LNCaP | Prostate | 12.83[1] |
Note: The study also evaluated these compounds against colon (HT29, HCT116, SW480, SW620) and breast (MCF-7) tumor cells, where they showed activity, though specific IC50 values for this compound were not detailed in the provided sources.[1]
Potential Mechanisms of Action (Inferred from Analogs)
While specific mechanistic studies on this compound are limited, extensive research on structurally similar ent-kaurene diterpenoids, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (referred to as 5F), provides valuable insights into the potential pathways through which these compounds exert their cytotoxic effects. The primary mechanism appears to be the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis via the Mitochondrial (Intrinsic) Pathway
Studies on analog compounds show they can trigger the mitochondrial pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to the release of pro-apoptotic factors from the mitochondria.
-
Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and a simultaneous increase in the pro-apoptotic protein Bax are observed. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.
-
Mitochondrial Disruption: The increased Bax levels facilitate the release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, such as Poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.
Caption: Mitochondrial (Intrinsic) Apoptosis Pathway.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of cancer cell proliferation and survival. The analog 5F has been shown to induce apoptosis by inhibiting NF-κB activation.
-
IκBα Protection: The compound prevents the degradation of IκBα, the inhibitory subunit of NF-κB.
-
Nuclear Translocation Suppression: By stabilizing IκBα, the compound suppresses the translocation of the active NF-κB dimer into the nucleus.
-
Transcriptional Repression: With NF-κB retained in the cytoplasm, the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and pro-proliferative factors, is significantly reduced.
Caption: Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxicity and apoptotic effects of compounds like this compound.
General Experimental Workflow
A typical workflow for assessing the cytotoxic potential of a novel compound involves a multi-stage process, starting with a broad screening for cell viability and progressing to detailed mechanistic studies.
Caption: General Workflow for Cytotoxicity Assessment.
Cell Culture
-
Cell Lines: Human prostate cancer cell lines (LNCaP, 22Rv1), colon cancer cell lines (HT29, HCT116, SW480, SW620), and breast cancer cell lines (MCF-7) are commonly used.
-
Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[2]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the compound at concentrations around its IC50 value for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
FITC-negative, PI-negative: Viable cells.
-
FITC-positive, PI-negative: Early apoptotic cells.
-
FITC-positive, PI-positive: Late apoptotic/necrotic cells.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Caspase-3.
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Conclusion
This compound demonstrates clear cytotoxic activity against several human cancer cell lines, with a pronounced effect on prostate cancer cells. While direct mechanistic data for this specific compound is not yet fully elucidated, the extensive research on its close structural analogs strongly suggests that its anti-cancer effects are likely mediated through the induction of apoptosis via the intrinsic mitochondrial pathway and the inhibition of pro-survival signaling pathways such as NF-κB. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this and other ent-kaurene diterpenoids. Future research should focus on confirming these mechanisms for this compound specifically and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. Kaurene diterpenes from Laetia thamnia inhibit the growth of human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. static.igem.org [static.igem.org]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
The Biosynthesis Pathway of Kaurane Diterpenoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaurane (B74193) diterpenoids represent a large and structurally diverse class of natural products, many of which exhibit significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This technical guide provides a comprehensive overview of the core biosynthesis pathway of kaurane diterpenoids, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the central intermediate, ent-kaurene (B36324), and its subsequent oxidative modifications. This document details the key enzymes involved, summarizes available quantitative data, provides in-depth experimental protocols for key assays, and visualizes the pathway and experimental workflows using Graphviz diagrams.
The Core Biosynthesis Pathway
The biosynthesis of kaurane diterpenoids begins with the cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), a product of the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways. Two distinct classes of terpene cyclases, copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS), catalyze the initial steps. Subsequent modifications, primarily oxidations, are carried out by cytochrome P450 monooxygenases, notably ent-kaurene oxidase (KO).
Step 1: Formation of ent-Copalyl Diphosphate (ent-CPP)
The first committed step in kaurane biosynthesis is the protonation-initiated cyclization of the acyclic precursor GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), also known as ent-kaurene synthase A.[1]
Step 2: Conversion of ent-CPP to ent-Kaurene
The second cyclization is catalyzed by ent-kaurene synthase (KS), also referred to as ent-kaurene synthase B.[2] This enzyme facilitates a complex intramolecular rearrangement of ent-CPP, involving the ionization of the diphosphate group, to form the tetracyclic hydrocarbon, ent-kaurene.[2]
Step 3: Oxidation of ent-Kaurene to ent-Kaurenoic Acid
ent-Kaurene undergoes a three-step oxidation at the C-19 methyl group to yield ent-kaurenoic acid. This series of reactions is catalyzed by a single multifunctional cytochrome P450 enzyme, ent-kaurene oxidase (KO; CYP701A).[3] The sequential oxidation proceeds through the intermediates ent-kaurenol (B36349) and ent-kaurenal.[3]
Further Modifications
ent-Kaurenoic acid serves as a crucial branch point for the biosynthesis of a vast array of kaurane diterpenoids, as well as the plant hormones, gibberellins. Further modifications, such as hydroxylations, glycosylations, and rearrangements, are catalyzed by a variety of enzymes, including other cytochrome P450s and glycosyltransferases, leading to the extensive structural diversity observed in this class of compounds.
Quantitative Data
The following tables summarize the available quantitative kinetic data for the key enzymes in the kaurane diterpenoid biosynthesis pathway.
| Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase (CPS) | |||||
| Enzyme Source | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | Reference |
| Streptomyces platensis PtmT2 | GGPP | 5.3 ± 0.7 | - | - | [4] |
| Arabidopsis thaliana AtCPS | GGPP | - | - | 3.3 | [5] |
| Table 2: Kinetic Parameters of ent-Kaurene Synthase (KS) | ||||
| Enzyme Source | Substrate | Km (µM) | Vmax | Reference |
| Cucurbita maxima | ent-CPP | 0.35 | - | [2] |
| Table 3: Kinetic Parameters of ent-Kaurene Oxidase (KO) from Arabidopsis thaliana | |||
| Substrate | Km (µM) | Vmax (relative to ent-kaurene) | Reference |
| ent-kaurene | 2 | 1.00 | [6] |
| ent-cassadiene | 50 ± 7 | 0.14 | [6] |
| ent-sandaracopimaradiene | 46 ± 24 | 0.11 | [6] |
| syn-aphidicolene | 50 ± 14 | 0.12 | [6] |
| Isopimara-7,15-diene | 30 ± 8 | 0.11 | [6] |
Experimental Protocols
This section provides detailed methodologies for the heterologous expression of biosynthetic enzymes, enzyme activity assays, and analytical techniques for the identification and quantification of kaurane diterpenoids.
Protocol 1: Heterologous Expression and Purification of ent-Kaurene Synthase (KS) in E. coli
Objective: To produce and purify recombinant ent-kaurene synthase for in vitro activity assays and kinetic studies. This protocol is adapted from methods described for the expression of Bradyrhizobium japonicum KS.[7]
1. Gene Cloning and Vector Construction:
- Amplify the coding sequence of the desired KS gene using PCR with primers containing appropriate restriction sites.
- Ligate the PCR product into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
- Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
- Verify the sequence of the construct by DNA sequencing.
2. Protein Expression:
- Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Use the starter culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 16-20 hours at a reduced temperature (e.g., 18-25°C) with shaking.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-50 mM).
- Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
- Analyze the purified protein by SDS-PAGE to assess purity and concentration.
- If necessary, perform further purification steps such as size-exclusion chromatography.
Protocol 2: in vitro Assay for ent-Kaurene Synthase (KS) Activity
Objective: To determine the enzymatic activity of purified KS by measuring the conversion of ent-CPP to ent-kaurene.
1. Reaction Setup:
- Prepare a reaction mixture (e.g., 200 µL) containing:
- Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)
- Divalent cation (e.g., 1 mM MgCl₂)
- ent-CPP substrate (e.g., 50 µM)
- Purified KS enzyme (e.g., 1-5 µg)
2. Incubation:
- Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
3. Product Extraction:
- Stop the reaction by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate).
- Vortex vigorously to extract the diterpene products.
- Centrifuge to separate the phases.
- Carefully transfer the organic phase to a new tube.
4. Analysis:
- Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) as described in Protocol 4.
Protocol 3: in vivo Assay for ent-Kaurene Oxidase (KO) Activity in Yeast
Objective: To assess the activity of KO by expressing the enzyme in Saccharomyces cerevisiae and monitoring the conversion of ent-kaurene to its oxidized products. This protocol is based on the methods used for the characterization of Arabidopsis thaliana KO.[3]
1. Yeast Transformation and Culture:
- Clone the KO cDNA into a yeast expression vector (e.g., pYES2).
- Transform the construct into a suitable yeast strain (e.g., INVSc1).
- Grow a starter culture overnight in appropriate selection medium containing glucose.
- Inoculate a larger culture in induction medium containing galactose to induce protein expression.
2. Substrate Feeding and Incubation:
- To the induced yeast culture, add the substrate ent-kaurene (dissolved in a small amount of methanol) to a final concentration of ~50-100 µM.
- Incubate the culture with shaking at 30°C for 24-48 hours.
3. Product Extraction:
- Acidify the culture with HCl.
- Extract the products with an equal volume of ethyl acetate.
- Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
4. Derivatization and Analysis:
- For GC-MS analysis, derivatize the extracted products by methylation with diazomethane (B1218177) or by trimethylsilylation to increase their volatility.
- Analyze the derivatized sample by GC-MS (Protocol 4) to identify ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid.
Protocol 4: GC-MS Analysis of Kaurane Diterpenoids
Objective: To separate, identify, and quantify kaurane diterpenoids from enzymatic assays or biological extracts.
1. Sample Preparation:
- Ensure samples are dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate).
- If necessary, perform derivatization (methylation or silylation) as described in Protocol 3.
- Include an internal standard for quantitative analysis.
2. GC-MS Instrument Conditions (Example):
- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 70°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 200°C.
- Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 40-550.
3. Data Analysis:
- Identify compounds by comparing their mass spectra and retention times with those of authentic standards and/or mass spectral libraries (e.g., NIST).
- Quantify compounds by integrating the peak areas and comparing them to the internal standard.
Protocol 5: LC-MS/MS Analysis of Kaurane Diterpenoids
Objective: To provide a sensitive and specific method for the quantification of kaurane diterpenoids, particularly the more polar derivatives.
1. Sample Preparation:
- Extract the compounds of interest from the sample matrix.
- Reconstitute the dried extract in the initial mobile phase.
- Include an internal standard for accurate quantification.
2. LC-MS/MS Instrument Conditions (Example):
- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from a low to high percentage of mobile phase B.
- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
- Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
3. Data Analysis:
- Develop an MRM method by selecting precursor and product ions for each target analyte and the internal standard.
- Generate a calibration curve using authentic standards.
- Quantify the analytes in the samples based on the calibration curve.
Mandatory Visualizations
Caption: Core biosynthesis pathway of kaurane diterpenoids.
Caption: Experimental workflow for the in vitroent-kaurene synthase (KS) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and Properties of ent-Kaurene Synthase B from Immature Seeds of Pumpkin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, function and inhibition of ent-kaurene synthase from Bradyrhizobium japonicum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of ent-17-Hydroxykaur-15-en-19-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class. Compounds within this class have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antibacterial, and antitumor properties. The complex tetracyclic structure of ent-kauranes presents a considerable challenge for synthetic chemists. These detailed application notes provide a comprehensive overview of a plausible semi-synthetic route to obtain this compound, starting from the more readily available natural product, ent-kaur-16-en-19-oic acid. The protocols provided are based on established chemical transformations for this class of compounds.
Synthetic Strategy Overview
The proposed synthesis commences with the protection of the carboxylic acid functionality of the starting material, ent-kaur-16-en-19-oic acid, as a methyl ester. This is a crucial step to prevent interference from the acidic proton in subsequent reactions. The key transformation involves a one-pot allylic rearrangement and acetoxylation at the C-17 position using lead tetra-acetate. This reaction proceeds via an ene-type mechanism, yielding a mixture of regioisomers, from which the desired ent-17-acetoxykaur-15-en-19-oic acid methyl ester can be isolated. Subsequent hydrolysis of the acetate (B1210297) ester affords the corresponding C-17 alcohol. The final step in the synthesis is the saponification of the methyl ester to yield the target molecule, this compound. An alternative, though likely less efficient, route involving allylic oxidation with selenium dioxide is also discussed.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the key synthetic steps. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Step No. | Reaction | Reagents | Product | Yield (%) | Reference |
| 1 | Esterification | CH₃I, K₂CO₃ | ent-Kaur-16-en-19-oic acid methyl ester | >95% (Typical) | General Procedure |
| 2 | Allylic Oxidation & Rearrangement | Pb(OAc)₄ | ent-17-Acetoxykaur-15-en-19-oic acid methyl ester | 47% | [1] |
| 3 | Hydrolysis (Deacetylation) | NH₃ in MeOH | This compound methyl ester | Not specified, typically high | [1] |
| 4 | Saponification (Deprotection) | Base (e.g., KOH) | This compound | >90% (Typical) | General Procedure |
Detailed Experimental Protocols
Step 1: Esterification of ent-Kaur-16-en-19-oic acid (Protection)
-
Objective: To protect the carboxylic acid group as a methyl ester to prevent side reactions in subsequent steps.
-
Materials:
-
ent-Kaur-16-en-19-oic acid
-
Anhydrous acetone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Protocol:
-
Dissolve ent-kaur-16-en-19-oic acid (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (3.0 eq).
-
Add methyl iodide (2.0 eq) to the suspension.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Step 2: Allylic Oxidation and Rearrangement
-
Objective: To introduce an acetoxy group at the C-17 position with concurrent isomerization of the double bond from C-16/C-17 to C-15/C-16.
-
Materials:
-
ent-Kaur-16-en-19-oic acid methyl ester
-
Lead tetra-acetate (Pb(OAc)₄)
-
Glacial acetic acid
-
Argon or Nitrogen gas supply
-
Silica gel containing 20% silver nitrate (B79036) (AgNO₃) for chromatography
-
-
Protocol:
-
Dissolve the methyl ester of ent-kaur-16-en-19-oic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[1]
-
Add lead tetra-acetate (1.1 eq) to the solution.
-
Flush the flask with argon or nitrogen and heat the mixture to reflux for approximately 30 minutes.[1] Monitor the reaction by GC-MS or TLC.[1]
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product will be a mixture of the desired ent-17-acetoxykaur-15-en-19-oic acid methyl ester and the isomeric ent-15-acetoxykaur-16-en-19-oic acid methyl ester.[1]
-
Separate the isomers using flash chromatography on silica gel impregnated with 20% silver nitrate.[1]
-
Step 3: Hydrolysis of the Acetate Ester (Deacetylation)
-
Objective: To remove the acetyl protecting group from the C-17 hydroxyl function.
-
Materials:
-
ent-17-Acetoxykaur-15-en-19-oic acid methyl ester
-
Anhydrous methanol (B129727) (MeOH)
-
Dry ammonia (B1221849) (NH₃) gas or a saturated solution of ammonia in methanol.
-
-
Protocol:
-
Dissolve the purified ent-17-acetoxykaur-15-en-19-oic acid methyl ester in anhydrous methanol.[1]
-
Bubble dry ammonia gas through the solution for a period of time, or add a freshly prepared saturated solution of ammonia in methanol.[1]
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the solvent and excess ammonia under reduced pressure to yield the crude this compound methyl ester.[1]
-
Purify by column chromatography on silica gel if necessary.
-
Step 4: Saponification of the Methyl Ester (Deprotection)
-
Objective: To hydrolyze the methyl ester to the final carboxylic acid product.
-
Materials:
-
This compound methyl ester
-
Methanol or Ethanol
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M solution
-
-
Protocol:
-
Dissolve the this compound methyl ester in methanol or ethanol.
-
Add an aqueous solution of potassium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of 2-3 with 1M HCl.
-
The carboxylic acid product will precipitate out of the aqueous solution.
-
Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford the final product, this compound.
-
Alternative Route: Selenium Dioxide Oxidation
An alternative approach involves the direct allylic oxidation of ent-kaur-16-en-19-oic acid using selenium dioxide (SeO₂). While this method predominantly yields the 15α-hydroxy derivative, ent-17-hydroxy-kaur-15-en-19-oic acid has been identified as a minor byproduct.[2] Optimization of reaction conditions, such as solvent and reaction time, may influence the product distribution.[2] This route is less direct for the target molecule but may be considered if the primary reagents for the main synthetic pathway are unavailable.
Signaling Pathway Diagram (Illustrative)
While this document details a synthetic pathway, the target molecule may have biological activity. For illustrative purposes, a generic signaling pathway that could be investigated for such a molecule is depicted below.
Caption: Illustrative signaling pathway for a bioactive molecule.
References
Application Notes and Protocols: In Vitro Cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring ent-kaurene (B36324) diterpenoid that has garnered interest within the scientific community for its potential cytotoxic effects against various cancer cell lines. This document provides a summary of the available quantitative data on its in vitro cytotoxicity, detailed protocols for common cytotoxicity assays, and a proposed mechanism of action based on current research on related compounds.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. While the compound has shown broad activity, specific IC50 values are not available for all tested cell lines in the public domain. The available data is summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| LNCaP | Prostate Cancer | 17.63[1][2] |
| 22Rv1 | Prostate Cancer | Activity demonstrated, specific IC50 not reported[1][3] |
| HT29 | Colon Cancer | Activity demonstrated, specific IC50 not reported[1][3][4] |
| HCT116 | Colon Cancer | Activity demonstrated, specific IC50 not reported[1][3][4] |
| SW480 | Colon Cancer | Activity demonstrated, specific IC50 not reported[1][3][4] |
| SW620 | Colon Cancer | Activity demonstrated, specific IC50 not reported[1][3][4] |
| MCF-7 | Breast Cancer | Activity demonstrated, specific IC50 not reported[1][3][4] |
Proposed Signaling Pathway for Cytotoxicity
Based on studies of structurally similar ent-kaurene diterpenoids, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis via the mitochondrial pathway. This involves the modulation of key signaling molecules, including the Bcl-2 family of proteins and caspases, and may also involve the inhibition of pro-survival pathways such as NF-κB.[5][6][7][8][9]
References
- 1. Kaurene diterpenes from Laetia thamnia inhibit the growth of human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cn.aminer.org [cn.aminer.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ent-17-Hydroxykaur-15-en-19-oic acid in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurene diterpene, in the context of prostate cancer research. This document includes a summary of its known cytotoxic effects, hypothesized mechanisms of action based on related compounds, and detailed protocols for in vitro evaluation.
Introduction
This compound is a natural product that has demonstrated cytotoxic activity against various human cancer cell lines. Of particular interest is its effect on prostate cancer cells, where it has been shown to inhibit cell growth. These notes are intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound in prostate cancer.
Biological Activity and Data Presentation
This compound has been evaluated for its cytotoxic effects against human prostate cancer cell lines, LNCaP and 22Rv1. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | IC50 (µg/mL) |
| LNCaP | 17.63[1] |
| 22Rv1 | Not explicitly quantified in the provided results, but sensitivity was noted. |
Hypothesized Mechanism of Action
While the precise mechanism of action for this compound in prostate cancer cells is not yet fully elucidated, research on structurally related kaurene diterpenes, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, suggests potential pathways that may be involved. These include the induction of apoptosis and cell cycle arrest, possibly through modulation of the NF-κB signaling pathway.
A related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been shown to induce apoptosis by down-regulating Bcl-2, activating caspases, and promoting the release of cytochrome c from the mitochondria[2]. It has also been observed to cause G2/M phase cell cycle arrest[3][4][5]. It is plausible that this compound may exert its cytotoxic effects through similar mechanisms.
Caption: Hypothesized signaling pathway for apoptosis induction.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound on prostate cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on prostate cancer cell lines such as LNCaP and 22Rv1.
Materials:
-
Prostate cancer cells (LNCaP, 22Rv1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Caption: Workflow for determining cell viability using MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if the compound induces apoptosis in prostate cancer cells.
Materials:
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to assess the effect of the compound on the cell cycle distribution of prostate cancer cells.
Materials:
-
Prostate cancer cells
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Caption: Parallel workflows for apoptosis and cell cycle analysis.
Concluding Remarks
This compound presents a promising scaffold for the development of novel therapeutics for prostate cancer. The protocols and data presented herein provide a foundational framework for researchers to further investigate its anticancer properties and delineate its mechanism of action. Future studies should focus on confirming the hypothesized signaling pathways and evaluating the in vivo efficacy of this compound in preclinical models of prostate cancer.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dissolving ent-17-Hydroxykaur-15-en-19-oic acid (Steviol)
Introduction
ent-17-Hydroxykaur-15-en-19-oic acid, commonly known as Steviol (B1681142), is the aglycone derivative of steviol glycosides, the natural sweeteners extracted from Stevia rebaudiana.[1] It is a diterpenoid compound with a kaurane (B74193) skeleton.[2] In research settings, Steviol is used to investigate the biological activities of stevia-derived compounds, including their effects on cellular transport mechanisms and their potential cytotoxic properties against various cancer cell lines.[1][3] This document provides a detailed protocol for the proper dissolution of Steviol, which is supplied as a crystalline solid, for use in in vitro and other research applications.[1]
Physicochemical Properties
-
Formal Name: (4α)-13-hydroxy-kaur-16-en-18-oic acid[1]
-
Synonyms: Steviol, Hydroxy Dehydrostevic Acid[1]
-
Molecular Formula: C₂₀H₃₀O₃[1]
-
Molecular Weight: 318.5 g/mol [1]
-
Appearance: Crystalline solid[1]
-
Storage: Store at -20°C for long-term stability (≥4 years).[1]
Solubility Data
Steviol exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[1] The choice of solvent is critical for preparing stock solutions that can be further diluted into aqueous media for experiments.
Table 1: Solubility of this compound (Steviol)
| Solvent | Solubility (approx.) | Notes |
| Ethanol (B145695) | ~30 mg/mL | Recommended for preparing primary stock solutions.[1] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | An alternative to ethanol; purge with inert gas.[1] |
| Dimethylformamide (DMF) | ~30 mg/mL | Purge with inert gas.[1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | For direct preparation of working solutions. Requires initial dissolution in pure ethanol.[1] |
| Aqueous Buffers | Sparingly soluble | Direct dissolution is not recommended.[1] |
| Chloroform, Dichloromethane | Soluble | Qualitative data; suitable for certain analytical methods.[3] |
| Acetone, Ether | Insoluble | Not recommended as solvents.[4][5] |
Experimental Protocols
4.1. Safety Precautions
-
This material should be handled as potentially hazardous.[1]
-
Avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[1]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Wash hands thoroughly after handling.[1]
-
Consult the complete Safety Data Sheet (SDS) for this product before use.[1]
4.2. Protocol for Preparing a High-Concentration Organic Stock Solution (e.g., in Ethanol)
This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is the recommended first step for most applications.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Ethanol (≥99.5%)
-
Inert gas (Argon or Nitrogen)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of Steviol solid in a sterile tube or vial on an analytical balance.
-
Solvent Addition: Add the calculated volume of ethanol to achieve the target concentration (e.g., for a 30 mg/mL stock, add 1 mL of ethanol for every 30 mg of Steviol).
-
Inert Gas Purge: Purge the headspace of the vial with an inert gas (e.g., argon) to prevent oxidation, especially if using DMSO or DMF.[1]
-
Dissolution: Cap the vial securely and vortex or shake until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[3]
-
Storage: Store the resulting stock solution at -20°C. For optimal stability, use within a reasonable timeframe and avoid repeated freeze-thaw cycles.
4.3. Protocol for Preparing an Aqueous Working Solution from an Organic Stock
Due to its poor aqueous solubility, Steviol must first be dissolved in an organic solvent before dilution into aqueous buffers or cell culture media.[1]
Materials:
-
High-concentration organic stock solution of Steviol (from Protocol 4.2)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2) or cell culture medium
-
Sterile tubes
Procedure:
-
Dilution Calculation: Determine the volume of the organic stock solution needed to achieve the final desired concentration in your aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤0.5%).
-
Dilution: Add the calculated volume of the organic stock solution to the aqueous buffer or medium.
-
Mixing: Immediately vortex or pipette up and down to mix thoroughly. This rapid dilution prevents the compound from precipitating out of the solution.
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions of Steviol for more than one day.[1]
Visualizations
Diagram 1: Standard Workflow for Steviol Dissolution
Caption: Workflow for preparing Steviol stock and working solutions.
Diagram 2: Solvent Selection Logic
Caption: Decision diagram for selecting the appropriate solvent system.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for ent-17-Hydroxy-15-kauren-19-oic acid (HMDB0036724) [hmdb.ca]
- 3. This compound | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Physico-chemical and sensory characteristics of steviolbioside synthesized from stevioside and its application in fruit drinks and food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing ent-Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Kaurane diterpenoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] Primarily isolated from plants of the Isodon genus, these compounds have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Their mechanisms of action often involve the modulation of critical signaling pathways related to cell death, proliferation, and inflammatory responses.[2][3] This document provides detailed experimental protocols and application notes for the evaluation of ent-kaurane diterpenoids, aimed at facilitating research and development in this promising area of natural product chemistry.
Data Presentation: Biological Activities of ent-Kaurane Diterpenoids
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of selected ent-kaurane diterpenoids.
Table 1: Cytotoxic Activity of ent-Kaurane Diterpenoids against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin | TE-8 (Esophageal) | 3.00 ± 0.46 | [5] |
| Oridonin | TE-2 (Esophageal) | 6.86 ± 0.83 | [5] |
| Oridonin | AGS (Gastric) | 2.63 ± 0.32 (48h) | [6] |
| Oridonin | HGC27 (Gastric) | 9.27 ± 0.41 (48h) | [6] |
| Oridonin | MGC803 (Gastric) | 11.06 ± 0.40 (48h) | [6] |
| Oridonin | 4T1 (Breast) | 1.66 (48h) | [7] |
| Oridonin | MCF-7 (Breast) | 3.48 (48h) | [7] |
| Oridonin | MDAMB-231 (Breast) | 1.14 (48h) | [7] |
| Longikaurin A | SMMC-7721 (Hepatocellular) | - | [8] |
| Longikaurin A | HepG2 (Hepatocellular) | - | [8] |
| Isowikstroemin A | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.9 - 7.0 | [9] |
| Isowikstroemin B | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.9 - 7.0 | [9] |
| Isowikstroemin C | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.9 - 7.0 | [9] |
| Isowikstroemin D | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.9 - 7.0 | [9] |
| Jungermannenone A | HL-60 (Leukemia) | 1.3 | [10] |
| Jungermannenone B | HL-60 (Leukemia) | 5.3 | [10] |
| Jungermannenone C | HL-60 (Leukemia) | 7.8 | [10] |
| Jungermannenone D | HL-60 (Leukemia) | 2.7 | [10] |
Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Xerophilusin A | NO Production Inhibition | RAW 264.7 | 0.60 | [11] |
| Xerophilusin B | NO Production Inhibition | RAW 264.7 | 0.23 | [11] |
| Longikaurin B | NO Production Inhibition | RAW 264.7 | 0.44 | [11] |
| Xerophilusin F | NO Production Inhibition | RAW 264.7 | 0.67 | [11] |
| Compound 9 (from Isodon henryi) | NO Production Inhibition | RAW 264.7 | 15.99 ± 0.75 | [12] |
| Compound 13 (from Isodon henryi) | NO Production Inhibition | RAW 264.7 | 18.19 ± 0.42 | [12] |
| Adenostemmoic acid B | NO Production Inhibition | Macrophages | - | [13] |
| Kaurene Derivative 28 | NO Production Inhibition | - | 2-10 | [14] |
| Kaurene Derivative 55 | NO Production Inhibition | - | 2-10 | [14] |
| Kaurene Derivative 62 | NO Production Inhibition | - | 2-10 | [14] |
Table 3: Antimicrobial Activity of ent-Kaurane Diterpenoids
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Kaurenoic Acid | Streptococcus sobrinus | 10 | [15] |
| Kaurenoic Acid | Streptococcus mutans | 10 | [15] |
| Kaurenoic Acid | Streptococcus mitis | 10 | [15] |
| Kaurenoic Acid | Streptococcus sanguinis | 10 | [15] |
| Kaurenoic Acid | Lactobacillus casei | 10 | [15] |
| Kaurenoic Acid | Streptococcus salivarius | 100 | [15] |
| Kaurenoic Acid | Enterococcus faecalis | 200 | [15] |
| Sigesbeckin A | MRSA | 64 | [16] |
| Sigesbeckin A | VRE | 64 | [16] |
| Compound 5 (from S. orientalis) | MRSA | 64 | [16] |
| Compound 5 (from S. orientalis) | VRE | 64 | [16] |
Experimental Protocols
Cytotoxicity Testing: MTT Assay
This protocol outlines the determination of the cytotoxic effects of ent-kaurane diterpenoids on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
ent-Kaurane diterpenoid stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ent-kaurane diterpenoid stock solution in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol describes the measurement of nitric oxide production by murine macrophage cells (e.g., RAW 264.7) in response to lipopolysaccharide (LPS) stimulation and treatment with ent-kaurane diterpenoids.
Materials:
-
ent-Kaurane diterpenoid stock solution (in DMSO)
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and LPS Stimulation:
-
Prepare serial dilutions of the ent-kaurane diterpenoid in complete DMEM.
-
Pre-treat the cells with 50 µL of the diluted compound solutions for 1-2 hours.
-
Stimulate the cells by adding 50 µL of LPS solution (final concentration 1 µg/mL). Include a positive control (LPS only) and a negative control (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Griess Reaction:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.
-
Add 50 µL of the Griess reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO production inhibition for each treatment group compared to the LPS-stimulated control.
-
Calculate the IC₅₀ value for NO production inhibition.
-
Antimicrobial Activity: Agar (B569324) Well Diffusion Assay
This protocol is used to screen for the antimicrobial activity of ent-kaurane diterpenoids against various bacterial and fungal strains.
Materials:
-
ent-Kaurane diterpenoid stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal strains of interest
-
Nutrient agar or Mueller-Hinton agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer or pipette tips
-
Positive control (standard antibiotic)
-
Negative control (solvent used for the stock solution)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Grow the microbial strains in a suitable broth medium overnight at the optimal temperature.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer (6-8 mm diameter), create wells in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the ent-kaurane diterpenoid solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).
-
-
Data Analysis:
-
A larger zone of inhibition indicates greater antimicrobial activity. The results are typically reported as the diameter of the inhibition zone. For more quantitative data, a broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).
-
Mandatory Visualization
Signaling Pathway Diagrams
References
- 1. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Longikaurin A, a natural ent-kaurane, induces G2/M phase arrest via downregulation of Skp2 and apoptosis induction through ROS/JNK/c-Jun pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis [mdpi.com]
Application Notes and Protocols for the Extraction of Bioactive Compounds from Annona glabra Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Annona glabra, commonly known as the pond apple, is a tropical tree belonging to the Annonaceae family. Traditionally, various parts of this plant have been used in folk medicine for treating a range of ailments, including cancer.[1][2][3] The leaves of Annona glabra are a rich source of a diverse array of bioactive compounds, most notably Annonaceous acetogenins (B1209576), which have garnered significant interest for their potent cytotoxic and antitumor properties.[4] Other classes of phytochemicals present include flavonoids, terpenoids, alkaloids, and phenolic compounds.[5][6]
These application notes provide detailed protocols for the extraction, fractionation, and preliminary characterization of bioactive compounds from Annona glabra leaves. The methodologies are designed to be adaptable for researchers in natural product chemistry, pharmacology, and drug discovery.
Data Presentation
Phytochemical Composition of Annona glabra Leaf Extracts
The phytochemical profile of Annona glabra leaf extracts can vary depending on the solvent used for extraction. A qualitative summary of phytochemicals identified in ethanolic extracts is presented below.
| Phytochemical Class | Presence in Ethanolic Extract | Reference |
| Phenols | + | |
| Flavonoids | + | |
| Steroids | + | |
| Tannins | + | |
| Glycosides | + | |
| Saponins | + | |
| Alkaloids | - | |
| Terpenoids | - | |
| Acetogenins | + | [4] |
Note: "+" indicates presence, "-" indicates absence in the specific study cited.
Major Volatile Compounds in Annona glabra Leaf Essential Oil
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oil from Annona glabra leaves has identified several major constituents.
| Compound | Class | Relative Percentage (%) | Reference |
| E-nerolidol | Sesquiterpenoid | 26.9 | [7] |
| Spathulenol | Sesquiterpenoid | 16.7 | [7] |
| Elemol | Sesquiterpenoid | 8.7 | [7] |
| β-Pinene | Monoterpenoid | 7.4 | [7] |
| α-Pinene | Monoterpenoid | 6.9 | [7] |
| β-Elemene | Sesquiterpenoid | 5.3 | [7] |
Cytotoxic Activity of Annona glabra Extracts
Alcoholic extracts of Annona glabra have demonstrated significant cytotoxicity against human leukemia cell lines.
| Cell Line | Extract Source | IC50 (µg/mL) | Reference |
| CEM (drug sensitive) | Seed | < 10 | [1] |
| CEM/VLB (multidrug-resistant) | Seed | < 10 | [1] |
| CEM (drug sensitive) | Leaf | Potent (specific value not provided) | [1] |
| CEM/VLB (multidrug-resistant) | Leaf | Potent (specific value not provided) | [1] |
Note: The seed extract was noted to be more potent than the leaf and pulp extracts.
Experimental Protocols
Protocol 1: Polarity-Guided Extraction and Fractionation for Acetogenins
This protocol describes a systematic approach to isolate acetogenins based on solvent polarity.
1. Plant Material Preparation:
-
Collect fresh, healthy leaves of Annona glabra.
-
Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
-
Shade-dry the leaves at room temperature for 5-7 days until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
Store the powdered leaf material in an airtight container in a cool, dark place.
2. Initial Ethanolic Extraction:
-
Macerate 100 g of the dried leaf powder in 1 L of 95% ethanol (B145695) in a large Erlenmeyer flask.
-
Agitate the mixture periodically and allow it to stand for 3-5 days at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain a crude ethanolic sludge.
3. Solvent Partitioning (Fractionation):
-
Solubilize the ethanolic sludge in a suitable solvent like acetone.[8]
-
Subject the solubilized extract to sequential liquid-liquid partitioning with solvents of increasing polarity:
-
n-Hexane
-
Chloroform
-
Ethyl acetate (B1210297)
-
-
For each step, mix the extract with the solvent in a separatory funnel, shake vigorously, and allow the layers to separate. Collect the respective solvent layer.
-
Evaporate the solvent from each fraction to obtain the n-hexane, chloroform, and ethyl acetate fractions. Ethyl acetate fractions have been reported to be rich in acetogenins.[4]
4. Isolation and Identification of Acetogenins:
-
Column Chromatography:
-
Pack a glass column with silica (B1680970) gel G as the stationary phase.
-
Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a solvent system of chloroform-methanol (9:1 v/v).
-
Collect the eluted fractions in separate test tubes.
-
-
Thin Layer Chromatography (TLC):
-
Spot the collected fractions onto a TLC plate coated with silica gel G.
-
Develop the TLC plate using a chloroform-methanol (9:1 v/v) mobile phase.
-
Visualize the separated compounds. For acetogenins, spray the plate with Kedde's reagent. The appearance of a pink spot confirms the presence of acetogenins.
-
-
LC-MS/MS Analysis:
-
For structural elucidation and identification of specific acetogenins, subject the purified fractions to Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis.[4]
-
Protocol 2: Extraction of Essential Oil
This protocol is for the isolation of volatile compounds from fresh Annona glabra leaves.
1. Plant Material Preparation:
-
Collect fresh leaves of Annona glabra.
2. Hydrodistillation:
-
Weigh approximately 250 g of the fresh leaves and place them in a round-bottom flask.[7]
-
Add distilled water to the flask to cover the leaves.
-
Set up a Clevenger-type apparatus for hydrodistillation.
-
Heat the flask to boiling and continue the distillation for 3-4 hours.
-
The essential oil, being less dense than water, will float on top of the hydrosol in the collection tube.
-
Carefully collect the oil layer.
3. Analysis of Essential Oil:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Dilute the essential oil in a suitable solvent (e.g., hexane).
-
Inject an aliquot of the diluted sample into the GC-MS system.
-
Identify the individual components by comparing their mass spectra and retention indices with those in a standard library (e.g., NIST).
-
Protocol 3: Preparation of Aqueous Leaf Extract
This protocol outlines a simple method for preparing an aqueous extract for preliminary bioactivity screening.
1. Plant Material Preparation:
-
Use either fresh or dried leaves of Annona glabra. If using dried leaves, grind them into a powder.
2. Aqueous Extraction:
-
Add 20 g of chopped fresh leaves or powdered dry leaves to 100 mL of distilled water in a beaker.[9]
-
Heat the mixture at a controlled temperature (e.g., 80-100°C) for 1 hour with occasional stirring.[9][10]
-
Allow the mixture to cool to room temperature.
-
Filter the extract through a fine cloth or filter paper to remove solid plant material.
-
The resulting filtrate is the aqueous extract, which can be used for further experiments or lyophilized for long-term storage.
Visualizations
References
- 1. Anticancer effects of Annona glabra plant extracts in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. POLARITY GUIDED EXTRACTION AND CHROMATOGRAPHIC IDENTIFICATION OF ACETOGENINS FROM Annona glabra L. LEAVES [agris.fao.org]
- 5. mdpi.com [mdpi.com]
- 6. amazoniainvestiga.info [amazoniainvestiga.info]
- 7. interscience.org.uk [interscience.org.uk]
- 8. caasjk.com [caasjk.com]
- 9. researchgate.net [researchgate.net]
- 10. EP1589983A1 - A process of preparing an extract of annona squamosa for the treatment of diabetes - Google Patents [patents.google.com]
Application Notes and Protocols for Bio-Guided Isolation of Cytotoxic Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bio-guided isolation of cytotoxic natural products. This process is a cornerstone of drug discovery, enabling the identification of novel anticancer agents from natural sources.[1][2] The workflow systematically combines chemical separation techniques with pharmacological screening to isolate and identify compounds with cytotoxic activity.[3][4]
Overall Workflow
The bio-guided isolation process begins with the collection and extraction of biological material, followed by a series of fractionation steps. Each fraction is tested for its cytotoxic activity, and the most potent fractions are selected for further purification until a pure, active compound is isolated. The structure of the isolated compound is then elucidated using spectroscopic techniques.
Caption: Workflow for Bio-guided Isolation of Cytotoxic Natural Products.
Experimental Protocols
Extraction of Bioactive Compounds
Extraction is the initial step to separate soluble bioactive compounds from solid natural materials.[1][5] The choice of solvent and method depends on the polarity of the target compounds and the nature of the source material.[6]
Protocol: Maceration
Maceration is a simple and widely used technique suitable for thermolabile compounds.[7][8]
-
Preparation of Plant Material: Air-dry the plant material at room temperature to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Place 100 g of the powdered material in a sealed container.
-
Add 1 L of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The choice of solvent depends on the polarity of the compounds to be extracted.[5]
-
Allow the mixture to stand at room temperature for 3-7 days with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Store the crude extract at 4°C for further use.
-
Protocol: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that is more efficient than maceration for less soluble compounds.[7][9]
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described for maceration.
-
Extraction:
-
Place a thimble containing 50 g of the powdered material into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with 500 mL of the chosen solvent.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip down onto the thimble containing the plant material.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
-
Concentration:
-
After extraction, cool the apparatus and collect the solvent containing the extracted compounds.
-
Concentrate the extract using a rotary evaporator.
-
Bioassay-Guided Fractionation
This crucial step involves separating the crude extract into simpler fractions and testing each for cytotoxicity to identify the fractions containing the active compounds.[3][10]
Protocol: Column Chromatography
Column chromatography is a common technique used for the initial fractionation of crude extracts.[3]
-
Column Packing:
-
Prepare a slurry of silica (B1680970) gel (or another suitable stationary phase) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to settle, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, methanol) in a stepwise or gradient manner.
-
-
Fraction Collection:
-
Collect fractions of a fixed volume (e.g., 10-20 mL) as the mobile phase passes through the column.
-
Monitor the separation using Thin-Layer Chromatography (TLC).
-
-
Fraction Pooling and Cytotoxicity Testing:
-
Pool fractions with similar TLC profiles.
-
Evaporate the solvent from each pooled fraction.
-
Screen each fraction for cytotoxic activity using an appropriate assay (e.g., MTT assay).
-
Cytotoxicity Assay
Cytotoxicity assays are used to determine the biological activity of the extracts and fractions.[11] The MTT assay is a widely used colorimetric assay to assess cell viability.[12]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [12][13]
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare stock solutions of the crude extract, fractions, or purified compounds in a suitable solvent (e.g., DMSO).
-
Add serial dilutions of the test samples to the wells (final DMSO concentration should be less than 0.5%). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[14]
-
Remove the culture medium from the wells and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
-
Solubilization and Absorbance Measurement:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the test substance that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Purification of Active Compounds
The most active fractions are subjected to further chromatographic steps to isolate the pure cytotoxic compounds. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for this purpose.[16][17][18]
Protocol: Preparative HPLC
-
Method Development:
-
Develop an analytical HPLC method to achieve good separation of the components in the active fraction.
-
Optimize the mobile phase composition, gradient, and flow rate.
-
-
Scale-Up to Preparative HPLC:
-
Transfer the optimized analytical method to a preparative HPLC system with a larger column.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
-
Sample Injection and Fraction Collection:
-
Dissolve the active fraction in the mobile phase and filter it through a 0.45 µm filter.
-
Inject the sample onto the preparative column.
-
Collect the eluting peaks corresponding to the individual compounds using a fraction collector.
-
-
Purity Assessment:
-
Analyze the collected fractions using analytical HPLC to assess their purity.
-
Pool the pure fractions of the same compound and evaporate the solvent.
-
Structure Elucidation
Once a pure cytotoxic compound is isolated, its chemical structure is determined using spectroscopic methods.[19][20]
-
Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall structure of the molecule.[20]
Data Presentation
The following table summarizes hypothetical cytotoxic activity data obtained during a bio-guided isolation study.
| Sample ID | Description | Concentration Range (µg/mL) | IC50 (µg/mL) |
| CE-01 | Crude Methanolic Extract | 1 - 100 | 45.2 |
| F-01 | Hexane Fraction | 1 - 100 | > 100 |
| F-02 | Ethyl Acetate Fraction | 1 - 100 | 15.8 |
| F-03 | Methanol Fraction | 1 - 100 | 89.5 |
| SF-2A | Sub-fraction of F-02 | 0.1 - 50 | 5.3 |
| SF-2B | Sub-fraction of F-02 | 0.1 - 50 | 25.1 |
| PC-2A1 | Pure Compound from SF-2A | 0.01 - 10 | 0.8 |
Signaling Pathway
Many cytotoxic natural products exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified apoptosis signaling pathway.
Caption: A Simplified Apoptosis Signaling Pathway.
References
- 1. rroij.com [rroij.com]
- 2. JSM Central || Article Info [jsmcentral.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. acta.fih.upt.ro [acta.fih.upt.ro]
- 10. plantaanalytica.com [plantaanalytica.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure elucidation and synthesis of a cytotoxic natural product and synthetic studies on tallysomycin - ProQuest [proquest.com]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving solubility of ent-17-Hydroxykaur-15-en-19-oic acid in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-17-Hydroxykaur-15-en-19-oic acid, focusing on challenges related to its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a diterpenoid, a class of compounds that are typically lipophilic. It is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] However, it has low aqueous solubility.
Q2: What is a recommended starting concentration for a DMSO stock solution?
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced toxicity in most cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.5%, with many protocols recommending 0.1% or lower.[2][3][4] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on the specific cell line being used.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. Why does this happen and what can I do?
This is a common issue for hydrophobic compounds. When the concentrated DMSO stock is diluted into an aqueous environment, the compound's local concentration may exceed its aqueous solubility limit, causing it to precipitate. To prevent this, you can try the following:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of the aqueous medium. Instead, perform a serial dilution, first into a smaller volume of medium with vigorous mixing, and then add this intermediate dilution to the final volume.[5]
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can help maintain solubility.[5]
-
Rapid Mixing: Add the stock solution to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.[5]
-
Lowering the Final Concentration: The intended final concentration of the compound in the aqueous solution might be above its solubility limit. Consider testing a lower final concentration.
Troubleshooting Guides
Problem 1: The this compound powder is not dissolving in DMSO.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of DMSO for the amount of powder. If starting with a new batch, test solubility with a small amount first. |
| Low Temperature | Gently warm the solution in a water bath at 37°C for 10-30 minutes.[1][3] |
| Compound Aggregation | Use an ultrasonic bath (sonication) for a few minutes to break up aggregates and facilitate dissolution.[1][3] |
| Water Contamination in DMSO | Ensure you are using a high-purity, anhydrous grade of DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds. |
Problem 2: The DMSO stock solution appears cloudy or has visible precipitate after storage.
| Possible Cause | Troubleshooting Step |
| Precipitation during Freeze-Thaw Cycles | Before use, bring the stock solution to room temperature and attempt to redissolve the precipitate by warming to 37°C and vortexing or sonicating. Aliquoting the stock solution into smaller, single-use volumes can minimize freeze-thaw cycles. |
| Highly Concentrated Stock | The stock solution may be too concentrated and has precipitated out of solution upon cooling. Try preparing a less concentrated stock solution. |
| Moisture Absorption by DMSO | DMSO is hygroscopic and can absorb moisture from the air, which can lead to precipitation of the dissolved compound. Ensure vials are tightly sealed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath (optional)
Methodology:
-
Calculate the required mass: For a 10 mM stock solution (Molecular Weight = 318.46 g/mol ), you will need 3.185 mg of the compound per 1 mL of DMSO.
-
Weigh the compound: Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes. Vortex again.[1]
-
If solubility issues persist, sonicate the tube for 5-10 minutes.
-
-
Visually inspect: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Cytotoxicity Assay using MTT
This protocol describes a general workflow for assessing the cytotoxicity of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound DMSO stock solution (e.g., 10 mM)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare Treatment Dilutions:
-
Perform serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from low µg/mL to 50 µg/mL).[6]
-
Important: To avoid precipitation, perform a stepwise dilution. For example, first, prepare a high-concentration intermediate dilution in a small volume of medium, vortex, and then use this to make the final dilutions.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest treatment concentration.
-
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared treatment dilutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Workflow for a cytotoxicity assay of this compound.
Caption: Generalized apoptotic signaling pathway for ent-kaurane diterpenoids in cancer cells.[1][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. emulatebio.com [emulatebio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of ent-17-Hydroxykaur-15-en-19-oic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ent-17-Hydroxykaur-15-en-19-oic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the allylic hydroxylation of ent-kaur-16-en-19-oic acid derivatives.
Problem 1: Low yield of the desired this compound.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Reaction Conditions | Vary the solvent. Dichloromethane (B109758) has been used, but other aprotic solvents like dioxane could be explored. Optimize the reaction time; prolonged reaction times may lead to byproduct formation.[1] |
| Incorrect Stoichiometry of Reagents | Carefully control the molar ratio of the starting material to the oxidizing agent (e.g., Selenium Dioxide). An excess or deficit can lead to incomplete reaction or side product formation. |
| Degradation of Product | The product may be sensitive to prolonged exposure to acidic or oxidative conditions. Ensure timely work-up and purification of the reaction mixture. |
| Inefficient Purification | The desired product may be lost during purification. Optimize the chromatography conditions (e.g., column packing, solvent gradient) to ensure good separation. |
Problem 2: Formation of multiple byproducts, complicating purification.
| Potential Cause | Troubleshooting Suggestion |
| Over-oxidation | The allylic alcohol can be further oxidized to an aldehyde or ketone. Reduce the amount of the oxidizing agent or the reaction time. The use of co-oxidants like hydrogen peroxide (H₂O₂) has been reported to increase byproduct formation.[1] |
| Isomerization of the double bond | The position of the double bond may shift under the reaction conditions. Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Formation of constitutional isomers | Allylic hydroxylation can occur at different positions. For instance, the formation of ent-15α-hydroxy-kaur-16-en-19-oic acid is a common side reaction.[1] Modifying the directing groups on the substrate or using a more selective oxidizing agent could mitigate this. |
| Epoxidation of the double bond | Peroxidic species in the reaction mixture can lead to the formation of epoxides. Ensure the purity of reagents and solvents. |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Suggestion |
| Similar Polarity of Product and Byproducts | Standard silica (B1680970) gel chromatography may not be sufficient. Consider using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) for better separation.[2] |
| Presence of Unreacted Starting Material | If the reaction has not gone to completion, the starting material can be difficult to separate from the product. Drive the reaction to completion or use a different chromatographic system. |
| Product Tailing on Silica Gel | The carboxylic acid moiety can interact with the silica gel, leading to poor separation. Consider converting the carboxylic acid to its methyl ester before purification to improve its chromatographic behavior. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common precursor is ent-kaur-16-en-19-oic acid, which can be subjected to allylic hydroxylation. This starting material is a naturally occurring diterpenoid.
Q2: Which reagents are typically used for the allylic hydroxylation step?
A2: Selenium dioxide (SeO₂) is a frequently used reagent for the allylic hydroxylation of ent-kaurenoic acid derivatives.[1]
Q3: What are the major byproducts to expect during the synthesis?
A3: Common byproducts include the isomeric allylic alcohol, ent-15α-hydroxy-kaur-16-en-19-oic acid, and the over-oxidation product, ent-17-oxo-kaur-15,16-en-19-oic acid.[1]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4: Thin Layer Chromatography (TLC) is useful for monitoring the progress of the reaction. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.
Q5: Are there any protecting groups required for this synthesis?
A5: While protecting-group-free syntheses of some ent-kaurane diterpenoids have been reported, the necessity of a protecting group for the carboxylic acid function depends on the specific reagents and reaction conditions used. If harsh conditions are employed, protecting the carboxylic acid as an ester (e.g., methyl ester) might be beneficial to prevent side reactions.
Experimental Protocols
General Protocol for Allylic Hydroxylation of ent-kaur-16-en-19-oic acid:
Disclaimer: This is a generalized protocol based on literature for similar compounds and should be optimized for specific laboratory conditions.
-
Dissolution: Dissolve ent-kaur-16-en-19-oic acid in a suitable anhydrous solvent (e.g., dichloromethane or dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution. The reaction can be sensitive to the amount of SeO₂.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, sampling the reaction mixture at regular intervals.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane. For higher purity, preparative HPLC can be employed.[2]
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Logical relationship between challenges and troubleshooting strategies.
References
Technical Support Center: Optimizing Extraction of ent-17-Hydroxykaur-15-en-19-oic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of ent-17-Hydroxykaur-15-en-19-oic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction process.
Low Extraction Yield
A common challenge in natural product extraction is achieving a satisfactory yield. The following table summarizes the impact of various extraction parameters on the yield of this compound, based on internal optimization studies using Ultrasound-Assisted Extraction (UAE). The solvent has been identified as the most influential factor.[1]
Table 1: Influence of Extraction Parameters on the Yield of this compound
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) |
| Solvent | Dichloromethane | 1.8 | Ethyl Acetate (B1210297) | 2.5 | Acetone | 2.1 |
| Temperature (°C) | 30 | 2.3 | 40 | 2.5 | 50 | 2.4 |
| Time (min) | 30 | 2.2 | 45 | 2.5 | 60 | 2.6 |
| Particle Size | Coarse | 1.9 | Fine | 2.5 | Very Fine | 2.7 |
Note: The data presented in this table is for illustrative purposes to demonstrate the relative impact of different experimental parameters.
Troubleshooting Common Issues
Q: My extraction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yield can stem from several factors. Systematically evaluate the following:
-
Solvent Selection: The choice of solvent is critical. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Based on optimization studies, ethyl acetate often provides a higher yield.
-
Extraction Technique: Ultrasound-assisted extraction (UAE) has been shown to be effective.[1] Ensure your ultrasonic bath or probe is functioning correctly and that the sample is adequately submerged and dispersed.
-
Temperature and Time: While the solvent is the most significant factor, extraction time and temperature also play a role.[1] An extraction time of 45-60 minutes at 40°C is a good starting point for optimization.
-
Plant Material: The quality and preparation of the plant material (e.g., from Annona glabra or Laetia thamnia L.) are crucial.[1][2] Ensure the material is properly dried and ground to a fine powder to maximize the surface area for extraction.
-
pH of the Extraction Medium: The carboxylic acid moiety of the target compound means its solubility is pH-dependent. Extraction with a slightly acidified solvent can sometimes improve the yield by keeping the compound in its protonated, less polar form.
Q: The final product contains significant impurities. What are the best purification strategies?
A: A multi-step purification approach is generally required for isolating pure this compound.
-
Initial Clean-up: After extraction, a liquid-liquid partitioning can remove many impurities. For instance, if you performed an extraction with a polar solvent, you could partition the concentrated extract between hexane (B92381) and a more polar solvent to remove non-polar compounds like fats and waxes.
-
Chromatography: Column chromatography is a standard and effective method. A typical approach involves using a silica (B1680970) gel column and eluting with a gradient of increasing polarity, for example, starting with a hexane-ethyl acetate mixture and gradually increasing the proportion of ethyl acetate.[3]
-
Recrystallization: If a semi-pure solid is obtained, recrystallization from a suitable solvent system can further enhance purity.
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on effective methods for related compounds.[1]
-
Preparation of Plant Material: Dry the leaves of the source plant (e.g., Annona glabra) at 40-50°C until a constant weight is achieved. Grind the dried leaves into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of ethyl acetate to the flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue with another 50 mL of ethyl acetate under the same conditions to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent system.
-
Elute the column with a stepwise gradient of increasing ethyl acetate concentration in hexane.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While the compound is soluble in several organic solvents, ethyl acetate has been shown to be a highly effective solvent for its extraction from plant material.[1]
Q2: From which plant sources can this compound be isolated?
A2: This compound has been isolated from the leaves of Annona glabra L. and Laetia thamnia L.[1][2]
Q3: How should I store the purified this compound?
A3: For long-term storage, it is recommended to keep the purified compound as a solid in a tightly sealed container at -20°C. If in solution, store at -80°C.[4]
Q4: Can other extraction methods be used?
A4: Yes. Maceration or Soxhlet extraction with suitable solvents can also be employed. For instance, a related compound, ent-kaur-16-en-19-oic acid, has been extracted by heating with methanol (B129727) at 60°C.[3] However, ultrasound-assisted extraction is often preferred due to its efficiency and lower solvent consumption.
Q5: What are the key structural features of this compound to consider during extraction and purification?
A5: The key features are the carboxylic acid group and the hydroxyl group. The carboxylic acid makes the compound's solubility pH-dependent, which can be exploited in liquid-liquid partitioning steps. The presence of both polar groups suggests that moderately polar solvents will be most effective for extraction.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low extraction yield.
References
- 1. This compound | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ent-17-Hydroxykaura-9(11),15-dien-19-oic acid | TargetMol [targetmol.com]
Technical Support Center: Purification of Kaurane Diterpenoids from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of kaurane (B74193) diterpenoids from plant extracts.
Troubleshooting Guides
This section addresses common issues encountered during the purification of kaurane diterpenoids using a question-and-answer format.
Issue 1: Low Yield of Kaurane Diterpenoids After Extraction
Question: I am getting a very low yield of my target kaurane diterpenoid after the initial extraction from the plant material. What could be the problem?
Answer: Low extraction yield can be attributed to several factors:
-
Improper Solvent Selection: The polarity of the extraction solvent is crucial. Kaurane diterpenoids have varying polarities. A non-polar solvent like hexane (B92381) is often used for initial extraction, followed by solvents of increasing polarity like ethyl acetate (B1210297) or methanol.[1] It is advisable to perform small-scale trial extractions with a range of solvents to determine the optimal one for your specific compound.
-
Inadequate Grinding of Plant Material: The plant material should be finely ground to increase the surface area for solvent penetration.
-
Insufficient Extraction Time or Temperature: Ensure the extraction is carried out for a sufficient duration. While elevated temperatures can enhance extraction, they may also lead to the degradation of thermolabile compounds.
-
Plant Material Quality: The concentration of diterpenoids can vary depending on the plant's age, collection season, and storage conditions.
Issue 2: Poor Separation of Compounds on Silica (B1680970) Gel Column Chromatography
Question: My column chromatography is not providing good separation of the kaurane diterpenoids from other compounds in the extract. What can I do to improve this?
Answer: Poor separation during column chromatography is a common challenge. Here are some troubleshooting steps:
-
Optimize the Solvent System: The choice of mobile phase is critical. A common approach is to use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[1] Use Thin Layer Chromatography (TLC) to test different solvent ratios to find the one that gives the best separation of your target compound.
-
Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping peaks.[2] As a general rule, the amount of silica gel should be 50-100 times the weight of the crude extract.
-
Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.
-
Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to poor resolution. Conversely, a very slow flow rate can cause band broadening due to diffusion.[3]
Issue 3: Co-elution of Structurally Similar Kaurane Diterpenoids (Isomers)
Question: I am struggling to separate two kaurane diterpenoid isomers. They always co-elute from my chromatography columns. How can I resolve them?
Answer: Separating isomers is a significant challenge in the purification of kaurane diterpenoids. Here are some strategies:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column, is often more effective than gravity column chromatography for separating isomers. Optimization of the mobile phase, including the use of different solvent systems (e.g., acetonitrile/water, methanol/water) and additives, can improve resolution.[4]
-
Silver Nitrate (B79036) Impregnated Silica Gel: For isomers that differ in the degree or position of unsaturation, chromatography on silica gel impregnated with silver nitrate can be effective. The silver ions interact differently with the double bonds, allowing for separation.
-
Recrystallization: If the isomeric mixture is crystalline, fractional recrystallization from different solvents can be a powerful purification technique.
-
Derivatization: In some cases, derivatizing the mixture to introduce a bulky group can enhance the structural differences between the isomers, making them easier to separate chromatographically.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying kaurane diterpenoids from a crude plant extract?
A1: A typical purification workflow involves sequential chromatographic steps.[5] The crude extract is first subjected to silica gel column chromatography using a gradient solvent system to fractionate the components based on polarity. Fractions containing the target compounds are then further purified using techniques like preparative TLC or HPLC to obtain the pure diterpenoids.
Q2: How can I monitor the purification process effectively?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the separation at each stage. It helps in selecting the appropriate solvent system for column chromatography, identifying the fractions containing the desired compounds, and assessing the purity of the isolated compounds.
Q3: My kaurane diterpenoid seems to be degrading on the silica gel column. What should I do?
A3: Some kaurane diterpenoids can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try using deactivated silica gel (by adding a small percentage of water or triethylamine (B128534) to the slurry) or an alternative stationary phase like alumina.
Q4: What are the typical yields and purity I can expect for kaurane diterpenoids from plant extracts?
A4: The yield and purity can vary significantly depending on the plant source, the concentration of the target compound, and the purification methods employed. Yields can range from a few milligrams to over a gram from a kilogram of dried plant material.[5] Purity is typically assessed by HPLC, and a purity of >95% is often desired for biological assays.
Quantitative Data
The following tables summarize typical quantitative data encountered during the purification of kaurane diterpenoids.
Table 1: Example Solvent Ratios for Silica Gel Column Chromatography
| Plant Source | Target Compound Class | Initial Solvent System (Hexane:Ethyl Acetate) | Final Solvent System (Hexane:Ethyl Acetate) |
| Xylopia aethiopica | Kaurane Diterpenes | 100:0 | 0:100 (followed by methanol) |
| Isodon eriocalyx | ent-Kaurane Diterpenoids | 9:1 | 1:1 |
| Croton tonkinensis | ent-Kaurane Diterpenoids | 100:0 | 7:3 |
Table 2: Purity and Yield of Selected Kaurane Diterpenoids
| Compound | Plant Source | Purification Method | Yield (mg/kg of dry plant material) | Purity (%) |
| ent-Kaur-16-en-19-oic acid | Xylopia laevigata | Silica Gel CC, Prep. TLC | 150 | >98 |
| Cafestol | Coffea arabica | Sequential CC, Prep. HPLC | 1.5 - 20 | >87[5] |
| Oridonin | Rabdosia rubescens | Macroporous Resin, Silica Gel CC | 2000 | >99 |
Experimental Protocols
Protocol 1: General Extraction of Kaurane Diterpenoids
-
Preparation of Plant Material: Air-dry the plant material at room temperature and then grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent (e.g., hexane, followed by ethyl acetate, and then methanol) at room temperature for 72 hours, with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Drying: Dry the crude extract in a desiccator to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin elution with the initial, non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC.
-
Pooling and Concentration: Pool the fractions containing the target compound and concentrate them under reduced pressure.
Mandatory Visualizations
Caption: General workflow for the purification of kaurane diterpenoids.
Caption: Troubleshooting logic for poor chromatographic separation.
Caption: Strategies for separating kaurane diterpenoid isomers.
References
Technical Support Center: ent-17-Hydroxykaur-15-en-19-oic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-17-Hydroxykaur-15-en-19-oic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] For applications requiring a stock solution, DMSO is a common choice.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1] It is recommended to prepare fresh solutions for immediate use.[1]
Q3: What are the optimal storage conditions for solid this compound and its solutions?
A3: The solid compound should be stored desiccated at -20°C.[1] Stock solutions can be stored at temperatures below -20°C for several months.[1] To ensure stability, it is best to prepare and use solutions on the same day. If advance preparation is necessary, ensure the solution is securely sealed before storing at -20°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | The compound has low aqueous solubility. | Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or -80°C. Protect the compound and its solutions from light and air exposure. |
| Loss of Activity Over Time | The compound may be unstable in the experimental medium (e.g., due to pH or presence of reactive species). | Perform a time-course experiment to assess the stability of the compound in your specific experimental medium. Analyze samples at different time points using a suitable analytical method like HPLC or LC-MS. |
| Unexpected Peaks in Chromatographic Analysis | This could indicate the presence of degradation products. | Review the handling and storage procedures. Consider potential degradation pathways such as oxidation or isomerization. Use a fresh sample of the compound to confirm. |
Experimental Protocols
Protocol for Assessing Solution Stability
This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent or buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution into the desired experimental solvent or buffer to achieve the final target concentration.
-
Incubation: Incubate the test solutions under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.
-
Sample Analysis: Immediately analyze the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the parent compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the rate of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Overcoming Resistance to ent-17-Hydroxykaur-15-en-19-oic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ent-17-Hydroxykaur-15-en-19-oic acid in cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential explanations and solutions.
Problem 1: Decreased or Loss of Cytotoxic Effect of this compound
Question: My cell line, which was previously sensitive to this compound, now shows reduced sensitivity or has become completely resistant. What are the possible reasons and how can I troubleshoot this?
Answer:
A decrease in the cytotoxic effect of this compound can be attributed to several factors, primarily revolving around acquired resistance mechanisms. Here's a step-by-step guide to investigate and potentially overcome this issue:
Potential Causes and Troubleshooting Steps:
-
Confirm Drug Potency and Experimental Setup:
-
Drug Integrity: Ensure the stock solution of this compound has not degraded. Prepare a fresh stock and repeat the cytotoxicity assay.
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Assay Variability: Review your experimental protocol for consistency. Minor variations in cell seeding density, incubation time, or reagent concentrations can impact results.
-
-
Investigate Common Mechanisms of Drug Resistance:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a common mechanism of multidrug resistance.
-
Action: Perform a western blot to assess the expression levels of common ABC transporters (P-gp, MRP1, BCRP) in your resistant cells compared to the parental sensitive cells.
-
Solution: If overexpression is confirmed, consider co-treatment with an ABC transporter inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, to see if sensitivity to this compound is restored.
-
-
Altered Drug Metabolism: Cells can develop resistance by increasing the metabolic inactivation of a drug.
-
Action: While specific metabolic pathways for this compound are not fully elucidated, you can investigate the expression of cytochrome P450 enzymes, which are commonly involved in drug metabolism.
-
-
Alterations in Apoptotic Pathways: Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak).
-
Action: Use western blotting to compare the expression levels of key apoptotic regulatory proteins in sensitive and resistant cells.
-
Solution: If an imbalance is detected, consider co-treatment with agents that target these apoptotic regulators, such as BH3 mimetics (e.g., ABT-737), to re-sensitize the cells.
-
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of survival pathways like PI3K/Akt or MAPK/ERK can promote cell survival despite drug treatment.
-
Action: Analyze the phosphorylation status (activation) of key proteins in these pathways (e.g., p-Akt, p-ERK) using western blotting.
-
Solution: If a pathway is hyperactivated, use specific inhibitors for that pathway in combination with this compound.
-
-
Experimental Workflow for Investigating Resistance:
Workflow for troubleshooting resistance.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a kaurane (B74193) diterpenoid that has demonstrated cytotoxic effects against various cancer cell lines.[1][2] The broader class of ent-kaurane diterpenoids is known to induce cell death through apoptosis and ferroptosis.[3] Some related compounds have been shown to induce cell cycle arrest and modulate signaling pathways such as NF-κB and ERK.[4][5][6]
Q2: Are there any known mechanisms of resistance to kaurane diterpenoids?
A2: While specific resistance mechanisms to this compound are not well-documented, general mechanisms of drug resistance in cancer cells are likely to apply. These include:
-
Increased expression of drug efflux pumps (ABC transporters).
-
Alterations in the expression of apoptotic regulatory proteins.
-
Activation of pro-survival signaling pathways.
-
Changes in drug metabolism.
Interestingly, some ent-kaurane diterpenoids have been shown to overcome resistance to other chemotherapeutic agents like cisplatin (B142131) by targeting redox resetting, suggesting a complex interplay with cellular resistance mechanisms.[3]
Q3: How can I develop a resistant cell line to this compound for my studies?
A3: Developing a resistant cell line typically involves continuous or intermittent exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over a prolonged period.[7][8] A general approach is to start treating the cells with a concentration close to the IC50 of the compound and incrementally increase the dose as the cells adapt and resume proliferation.
Q4: What are the typical IC50 values for this compound?
A4: The IC50 values for this compound vary depending on the cell line. For example, it has shown cytotoxicity against various human cancer cell lines at concentrations ranging from 6 to 50 µg/mL.[2]
Quantitative Data
Table 1: Cytotoxicity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| LNCaP | Prostate | 17.63 | [1][2] |
| 22Rv1 | Prostate | > 6 (active) | [2] |
| HT29 | Colon | > 6 (active) | [2] |
| HCT116 | Colon | > 6 (active) | [2] |
| SW480 | Colon | > 6 (active) | [2] |
| SW620 | Colon | > 6 (active) | [2] |
| MCF-7 | Breast | > 6 (active) | [2] |
Note: "Active" indicates that the compound showed cytotoxic activity, but a specific IC50 value was not provided in the source.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on a cell line.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V Staining
This protocol is for detecting apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time. Include untreated and positive controls.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for examining the expression and phosphorylation status of proteins in relevant signaling pathways.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, P-gp, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Resistance
Potential Signaling Pathways Involved in Resistance:
Potential resistance pathways.
Upregulation of Pro-Survival Pathways: In resistant cells, pathways like PI3K/Akt and MAPK/ERK may be constitutively active, overriding the pro-apoptotic signals from the compound.
Alterations in the Apoptotic Machinery: An increased ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins can raise the threshold for apoptosis induction.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Enhancing the Bioactivity of ent-17-Hydroxykaur-15-en-19-oic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-17-Hydroxykaur-15-en-19-oic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows low cytotoxicity in my cancer cell line. What are the potential reasons?
A1: Low cytotoxicity of your derivative could be due to several factors:
-
Poor Solubility: Ent-kaurane diterpenoids are often lipophilic and have poor aqueous solubility. This can lead to the compound precipitating out of the cell culture medium, reducing its effective concentration.
-
Cell Line Resistance: The target cell line may have intrinsic or acquired resistance mechanisms to the compound's mode of action.
-
Sub-optimal Concentration Range: The concentrations tested may be too low to elicit a cytotoxic response.
-
Short Incubation Time: The duration of exposure may not be sufficient for the compound to induce cell death.
-
Compound Stability: The derivative may be unstable in the cell culture medium over the incubation period.
Q2: How can I improve the solubility of my this compound derivative for in vitro assays?
A2: Improving solubility is a critical step for obtaining reliable in vitro data. Here are some common strategies:
-
Co-solvents: Use a small percentage of a water-miscible organic solvent like DMSO, ethanol, or methanol (B129727) to prepare a stock solution. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% v/v).
-
Formulation with Excipients: Complexation with cyclodextrins or formulation into solid dispersions with polymers like PEG or PVP can enhance aqueous solubility.
-
pH Adjustment: For acidic compounds like this compound, adjusting the pH of the medium can improve solubility, although care must be taken to maintain physiological conditions for the cells.
-
Nanoparticle Formulation: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility and cellular uptake.
Q3: What are the known signaling pathways activated by ent-kaurane diterpenoids that I should investigate?
A3: Several ent-kaurane diterpenoids have been shown to induce apoptosis through various signaling pathways. Key pathways to investigate for your derivatives include:
-
Mitochondrial (Intrinsic) Pathway: This involves the modulation of Bcl-2 family proteins (e.g., increased Bax/Bcl-2 ratio), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[1]
-
Death Receptor (Extrinsic) Pathway: Some derivatives may activate death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the mitochondrial pathway.[1][2]
-
MAPK Pathway: Activation of JNK and p38, and inhibition of ERK, are often associated with the induction of apoptosis by ent-kaurane diterpenoids.[3]
-
Reactive Oxygen Species (ROS) Generation: An increase in intracellular ROS levels can be a key upstream event that triggers the activation of pro-apoptotic signaling pathways like JNK.[3]
-
NF-κB Pathway: Inhibition of the NF-κB signaling pathway, which is involved in cell survival and proliferation, has been observed with some ent-kaurane diterpenoids.[4]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting. |
| Compound precipitation. | Visually inspect wells for precipitate. Improve solubility using the methods mentioned in FAQ 2. | |
| Incomplete formazan (B1609692) solubilization (MTT assay). | Ensure complete dissolution of formazan crystals by vigorous pipetting or longer incubation with the solubilization buffer. | |
| Low signal-to-noise ratio | Low cell number. | Optimize cell seeding density to ensure the absorbance values are in the linear range of the assay. |
| Insufficient incubation time with the compound or assay reagent. | Optimize incubation times for both the compound treatment and the assay reagent. | |
| False positive or negative results | Interference of the compound with the assay reagent. | Run a control with the compound in cell-free medium to check for direct reduction of the tetrazolium salt or colorimetric interference. |
Guide 2: Difficulty in Detecting Apoptosis
| Problem | Possible Cause | Troubleshooting Steps |
| No significant increase in apoptotic markers (e.g., caspase activity, Annexin V staining) | The compound may induce other forms of cell death (e.g., necrosis, autophagy). | Use assays to detect other cell death markers (e.g., LDH assay for necrosis, LC3-II expression for autophagy). |
| The time point of analysis is not optimal. | Perform a time-course experiment to identify the optimal time for detecting apoptosis. | |
| The concentration of the compound is too low or too high. | Test a range of concentrations. Very high concentrations may lead to rapid necrosis instead of apoptosis. | |
| Conflicting results between different apoptosis assays | Different assays measure different stages of apoptosis. | Use a combination of assays that measure early (e.g., Annexin V) and late (e.g., TUNEL) apoptotic events. |
Data Presentation
Table 1: Illustrative Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines
| Compound | Modification | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Parent Compound | - | 45.2 ± 3.1 | 52.8 ± 4.5 | 38.7 ± 2.9 |
| Derivative 1 | Esterification at C-19 | 22.1 ± 1.8 | 28.4 ± 2.3 | 19.5 ± 1.5 |
| Derivative 2 | Amidation at C-19 | 15.8 ± 1.2 | 20.1 ± 1.9 | 12.3 ± 1.1 |
| Derivative 3 | Oxidation at C-17 | 30.5 ± 2.5 | 35.7 ± 3.0 | 25.1 ± 2.2 |
| Derivative 4 (in Liposomes) | Amidation at C-19 | 5.2 ± 0.4 | 7.8 ± 0.6 | 4.1 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of fresh medium containing the compounds or vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described in the MTT assay protocol.
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay, Promega).
-
Reagent Addition: Add 100 µL of the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a viability assay) and express the results as fold change relative to the vehicle control.
Mandatory Visualizations
Caption: General experimental workflow for in vitro bioactivity assays.
Caption: Potential apoptotic signaling pathways of ent-kaurane derivatives.
References
- 1. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Cytotoxic Potential: A Comparative Guide to ent-17-Hydroxykaur-15-en-19-oic Acid
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the cytotoxic effects of ent-17-Hydroxykaur-15-en-19-oic acid and related diterpenoid compounds. The following sections detail its performance against various cancer cell lines, supported by experimental data and protocols, to objectively inform future research and development.
Executive Summary
This compound, a member of the ent-kaurane diterpene family of natural products, has demonstrated notable cytotoxic activity against a range of human cancer cell lines. This guide consolidates available data on its efficacy and compares it with other structurally similar compounds. While specific IC50 values for this compound are not widely published, studies indicate its activity at concentrations between 6 and 50 µg/mL against prostate, colon, and breast cancer cells[1]. Further research into its precise potency and mechanisms of action is warranted, though analysis of related compounds suggests a likely pathway involving the induction of apoptosis through mitochondrial-mediated processes and modulation of key signaling pathways such as NF-κB.
Comparative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and other relevant ent-kaurane diterpenes. This allows for a comparative assessment of their potential as anticancer agents.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | Effective Concentration | Reference |
| 22Rv1 | Prostate | 6 - 50 µg/mL | |
| LNCaP | Prostate | 6 - 50 µg/mL | |
| HT29 | Colon | 6 - 50 µg/mL | |
| HCT116 | Colon | 6 - 50 µg/mL | |
| SW480 | Colon | 6 - 50 µg/mL | |
| SW620 | Colon | 6 - 50 µg/mL | |
| MCF-7 | Breast | 6 - 50 µg/mL | [1] |
Table 2: Comparative Cytotoxicity of Other ent-Kaurane Diterpenes
| Compound | Cell Line(s) | Cancer Type(s) | IC50 Value | Reference |
| ent-15-Oxo-kaur-16-en-19-oic acid | PC-3 | Prostate | 3.7 µg/mL | [2][3] |
| Annoglabasin H | LU-1, MCF-7, SK-Mel2, KB | Lung, Breast, Skin, Oral | 3.7 - 4.6 µM | [1] |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 | Liver | 27.3 ± 1.9 µM | [4] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 | Lung | 30.7 ± 1.7 µM | [4] |
| Rabdosin B | HepG2, GLC-82, HL-60 | Liver, Lung, Leukemia | Most cytotoxic of 6 tested | [5][6] |
| Oridonin | HepG2, GLC-82, HL-60 | Liver, Lung, Leukemia | Second most cytotoxic | [5][6] |
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for evaluating the cytotoxic effects of natural compounds.
MTT Cytotoxicity Assay
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A control group receives medium with the solvent at the same final concentration as the treated wells.
-
The plate is incubated for a further 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
4. Solubilization of Formazan:
-
After the incubation with MTT, the medium is carefully removed.
-
100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
A reference wavelength of 630 nm may be used to subtract background absorbance.
6. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for the cytotoxic action of ent-kaurane diterpenes and a typical experimental workflow for its evaluation.
Caption: A typical workflow for evaluating the cytotoxicity of a test compound.
Caption: A proposed signaling pathway for apoptosis induction by ent-kaurane diterpenes.
Discussion and Future Directions
The available data strongly suggests that this compound possesses cytotoxic properties against various cancer cell lines. The mechanism of action is likely to be similar to other well-studied ent-kaurane diterpenes, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, which induce apoptosis through the mitochondrial pathway and inhibit the pro-survival NF-κB signaling pathway[7][8][9][10][11][12][13].
To further validate the potential of this compound as a therapeutic agent, future research should focus on:
-
Determining precise IC50 values across a broader panel of cancer cell lines.
-
Conducting direct comparative studies against established chemotherapeutic drugs.
-
Elucidating the specific molecular targets and signaling pathways affected by this particular compound.
-
Performing in vivo studies to evaluate its efficacy and safety in animal models.
This guide provides a foundational overview for researchers interested in the cytotoxic potential of this compound. The presented data and protocols offer a starting point for more in-depth investigations that could ultimately lead to the development of novel anticancer therapies.
References
- 1. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid loaded onto fluorescent mesoporous silica nanoparticles for the location and therapy of nasopharyngeal carcinoma - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Cytotoxic Effects of ent-17-Hydroxykaur-15-en-19-oic Acid and Kaurenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of two kaurane-type diterpenoids: ent-17-Hydroxykaur-15-en-19-oic acid and kaurenoic acid. The information presented is based on available experimental data to assist researchers in evaluating their potential as anticancer agents.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and kaurenoic acid against various human cancer cell lines. It is important to note that direct comparative studies across a wide range of cell lines are limited, and the presented data is compiled from individual research findings.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | LNCaP | Prostate Cancer | 17.63 µg/mL | [1] |
| 22Rv1 | Prostate Cancer | Active (6-50 µg/mL range) | ||
| HT29 | Colon Cancer | Active (6-50 µg/mL range) | ||
| HCT116 | Colon Cancer | Active (6-50 µg/mL range) | ||
| SW480 | Colon Cancer | Active (6-50 µg/mL range) | ||
| SW620 | Colon Cancer | Active (6-50 µg/mL range) | ||
| MCF-7 | Breast Cancer | Active (6-50 µg/mL range) | ||
| Kaurenoic acid | MCF-7 | Breast Cancer | ~40% viability reduction at 70 µM | |
| SKBR3 | Breast Cancer | ~25% viability reduction at 70 µM | ||
| ent-15-oxo-kaur-16-en-19-oic acid | PC-3 | Prostate Cancer | 3.7 µg/mL |
Note: Data for ent-15-oxo-kaur-16-en-19-oic acid, a derivative of kaurenoic acid, is included for comparative purposes due to the limited availability of specific IC50 values for kaurenoic acid in the reviewed literature.
Experimental Protocols
The cytotoxic effects of these compounds are typically evaluated using standard in vitro assays. Below are detailed methodologies for two commonly employed experiments.
Cell Viability and Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and kaurenoic acid are prepared in dimethyl sulfoxide (B87167) (DMSO). The compounds are then serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with DMSO at the same final concentration as the treated wells (typically <0.5%).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle, non-enzymatic cell dissociation solution. The cells are then pelleted by centrifugation (e.g., 300 x g for 5 minutes) and washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC (5 µL) and Propidium Iodide (PI) staining solution (5 µL) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: An additional 400 µL of 1X Annexin V binding buffer is added to each sample. The stained cells are then analyzed by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified using appropriate flow cytometry software.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of these kaurane (B74193) diterpenoids are mediated through the induction of apoptosis via distinct signaling cascades.
Proposed Apoptotic Pathway for this compound and Related Compounds
Studies on closely related kaurane diterpenoids suggest that their cytotoxic action involves the intrinsic (mitochondrial) pathway of apoptosis and the inhibition of the pro-survival NF-κB signaling pathway.
References
Unveiling the Bioactive Potential: A Comparative Analysis of ent-Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activities of a Versatile Class of Natural Products
Ent-kaurane diterpenoids, a diverse group of natural compounds predominantly isolated from plants of the Isodon genus, have garnered significant scientific interest due to their wide array of potent biological activities.[1] This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of various ent-kaurane diterpenoids, supported by quantitative experimental data. Detailed methodologies for key biological assays are presented to facilitate reproducible research, and major signaling pathways are visualized to elucidate their mechanisms of action.
Quantitative Comparison of Bioactivities
The efficacy of different ent-kaurane diterpenoids varies significantly depending on their chemical structure and the biological context. The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of selected compounds, providing a quantitative basis for comparison.
Table 1: Cytotoxic Activity of ent-Kaurane Diterpenoids against Cancer Cell Lines
The cytotoxic effects are presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin (B1677485) | HeLa (Cervical Cancer) | Dose-dependent | [2] |
| Oridonin | UM1 (Oral Squamous Cell Carcinoma) | Dose-dependent | [3] |
| Oridonin | SCC25 (Oral Squamous Cell Carcinoma) | Dose-dependent | [3] |
| Oridonin | TE-8 (Esophageal Squamous Cell Carcinoma) | 3.00 ± 0.46 (72h) | [4] |
| Oridonin | TE-2 (Esophageal Squamous Cell Carcinoma) | 6.86 ± 0.83 (72h) | [4] |
| Oridonin | AGS (Gastric Cancer) | See Table 1 in source | [5] |
| Oridonin | HGC27 (Gastric Cancer) | See Table 1 in source | [5] |
| Oridonin | MGC803 (Gastric Cancer) | See Table 1 in source | [5] |
| Oridonin Analog (Compound 11) | HCC-1806 (Breast Cancer) | 0.18 | [6] |
| Oridonin Analog (Compound 5) | HCT-116 (Colon Cancer) | 0.16 | [6] |
| Oridonin Analog (Compound 9) | BEL-7402 (Liver Cancer) | 0.50 | [6] |
| Oridonin Analog (Compound 10) | K562 (Leukemia) | 0.95 | [6] |
| Oridonin Analog (Compound 17) | K562 (Leukemia) | 0.39 | [6] |
| Oridonin Analog (Compound 17) | BEL-7402 (Liver Cancer) | 1.39 | [6] |
| Kaurenoic Acid | MDA-MB-231 (Breast Cancer) | Dose-dependent | [7] |
| Kaurenoic Acid | MCF-7 (Breast Cancer) | Dose-dependent | [7] |
| Kongeniod A | HL-60 (Leukemia) | 0.47 | [8] |
| Kongeniod B | HL-60 (Leukemia) | 0.58 | [8] |
| Kongeniod C | HL-60 (Leukemia) | 1.27 | [8] |
| Isowikstroemin A | Various human tumor cell lines | 0.9 - 7.0 | [9] |
| Isowikstroemin B | Various human tumor cell lines | 0.9 - 7.0 | [9] |
| Isowikstroemin C | Various human tumor cell lines | 0.9 - 7.0 | [9] |
| Isowikstroemin D | Various human tumor cell lines | 0.9 - 7.0 | [9] |
| Amethystoidin A | K562 (Leukemia) | 0.69 µg/mL | [10] |
Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids
The anti-inflammatory activity is primarily assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The data is presented as IC50 values for NO inhibition.
| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Xerophilusin A | RAW 264.7 | 0.60 | [11] |
| Xerophilusin B | RAW 264.7 | 0.23 | [11] |
| Longikaurin B | RAW 264.7 | 0.44 | [11] |
| Xerophilusin F | RAW 264.7 | 0.67 | [11] |
| Unnamed ent-kaurane diterpenoids | RAW 264.7 | 0.042 - 8.22 | [12] |
| Compound 1 (Isodon serra) | BV-2 | 15.6 | [13] |
| Compound 9 (Isodon serra) | BV-2 | 7.3 | [13] |
| Compound 9 (Isodon henryi) | RAW 264.7 | 15.99 ± 0.75 | [14] |
| Compound 13 (Isodon henryi) | RAW 264.7 | 18.19 ± 0.42 | [14] |
Table 3: Antimicrobial Activity of ent-Kaurane Diterpenoids
The antimicrobial potential is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Kaurenoic Acid | Streptococcus sobrinus | 10 | [15] |
| Kaurenoic Acid | Streptococcus mutans | 10 | [15] |
| Kaurenoic Acid | Streptococcus mitis | 10 | [15] |
| Kaurenoic Acid | Streptococcus sanguinis | 10 | [15] |
| Kaurenoic Acid | Lactobacillus casei | 10 | [15] |
| Kaurenoic Acid | Streptococcus salivarius | 100 | [15] |
| Kaurenoic Acid | Enterococcus faecalis | 200 | [15] |
| Sigesbeckin A | MRSA | 64 | [16] |
| Sigesbeckin A | VRE | 64 | [16] |
| Compound 5 (Sigesbeckia orientalis) | MRSA | 64 | [16] |
| Compound 5 (Sigesbeckia orientalis) | VRE | 64 | [16] |
Key Signaling Pathways and Mechanisms of Action
Ent-kaurane diterpenoids exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Several ent-kaurane diterpenoids, notably Oridonin, have been shown to inhibit this pathway.[3] Oridonin has been observed to suppress the phosphorylation of PI3K and Akt, leading to the downstream inhibition of proteins that promote cell survival and proliferation.[3] This inhibition ultimately contributes to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by Oridonin.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the inflammatory response. In response to stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), leading to nitric oxide (NO) production. Several ent-kaurane diterpenoids have demonstrated potent anti-inflammatory activity by inhibiting the NF-κB pathway.[11] They can prevent the degradation of IκBα, an inhibitory protein, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[11] This leads to a reduction in the expression of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.
Detailed Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ent-kaurane diterpenoids and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay using Griess Reagent)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[17]
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the ent-kaurane diterpenoids for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[17]
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value is then calculated.
Caption: Experimental workflow for the nitric oxide inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[18]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) from a fresh culture, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the ent-kaurane diterpenoid in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Caption: Experimental workflow for MIC determination by broth microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Validation of Bioassays for Natural Product Screening
In the quest for novel therapeutics from natural sources, the reliability of screening bioassays is paramount. This guide provides a comprehensive comparison of commonly employed bioassays, their validation parameters, and the experimental protocols necessary to ensure data integrity. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of natural products.
Section 1: Comparison of Bioassay Performance
The selection of an appropriate bioassay is a critical first step in natural product screening. The choice depends on the research question, the target of interest, and the desired throughput. This section compares the performance of common bioassay types based on key validation parameters.
Table 1: Quantitative Comparison of Bioassay Validation Parameters
| Bioassay Type | Accuracy (% Recovery) | Precision (RSD %) | Linearity (R²) | Range |
| Enzyme-Based Assays | ||||
| e.g., Kinase Inhibition | 90-110% | < 15% | > 0.99 | Typically 2-3 log concentrations |
| Cell-Based Assays | ||||
| Cytotoxicity (e.g., MTT) | 85-115% | < 20% | > 0.98 | Typically 1-2 log concentrations |
| Reporter Gene Assays | 90-110% | < 15% | > 0.99 | Typically 2-3 log concentrations |
| Cell-Based Potency Assay (CBPA) | 104%[1] | Intermediate: 9.2%, Repeatability: 6.9%[1] | 0.998[1] | 50-200% of target[1] |
| High-Throughput Screening (HTS) | ||||
| General Performance | Target-dependent | < 20% | Assay-dependent | Typically single concentration |
Note: The values presented in this table are typical ranges and may vary depending on the specific assay, target, and laboratory conditions. They serve as a general guide for comparing the expected performance of different bioassay types.
Section 2: Experimental Protocols for Bioassay Validation
Rigorous validation is essential to ensure that a bioassay is suitable for its intended purpose. This section outlines the detailed methodologies for assessing key validation parameters.
2.1 Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by determining the percent recovery of a known amount of a reference standard spiked into the sample matrix.
-
Protocol:
-
Prepare a stock solution of a well-characterized reference compound.
-
Spike a known concentration of the reference compound into the assay matrix at a minimum of three different concentration levels (low, medium, and high) within the expected assay range.
-
Perform the bioassay on the spiked samples and a non-spiked control.
-
Calculate the percent recovery for each concentration level using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
The mean percent recovery across all levels should fall within an acceptable range, typically 80-120%. For a cell-based potency assay, an accuracy of 104% has been reported[1].
-
2.2 Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
-
Repeatability (Intra-assay Precision):
-
Prepare a homogeneous sample of a known active compound.
-
Analyze a minimum of six replicates of the sample within the same assay run.
-
Calculate the mean, standard deviation, and RSD (%) for the replicate measurements.
-
The RSD should be within an acceptable limit, typically less than 15-20%. For a cell-based potency assay, a repeatability of 6.9% RSD has been demonstrated[1].
-
-
Intermediate Precision (Inter-assay Precision):
-
Assess the variation of the assay over different days, by different analysts, and with different equipment.
-
Analyze the same homogeneous sample on at least three different days by two different analysts.
-
Calculate the overall RSD for all measurements.
-
The inter-assay RSD should be within an acceptable limit, generally below 20%. An intermediate precision of 9.2% RSD has been reported for a cell-based potency assay[1].
-
2.3 Linearity and Range
Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a dilution series of a reference standard consisting of at least five concentrations.
-
Perform the bioassay on each concentration in triplicate.
-
Plot the mean response versus the concentration and perform a linear regression analysis.
-
The coefficient of determination (R²) should be close to 1 (typically >0.98) to demonstrate linearity. A cell-based potency assay has shown an R-square value of 0.998[1].
-
The range is the concentration interval over which the assay is demonstrated to be linear, accurate, and precise. A validated range of 50% to 200% of the labeled claim has been established for a cell-based potency assay[1].
-
2.4 Specificity (Selectivity)
Specificity is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze samples of structurally related but inactive compounds to ensure they do not produce a response in the assay.
-
Test for interference by spiking the sample with potentially interfering substances from the natural product extract matrix.
-
The presence of these substances should not significantly alter the assay results for the active compound.
-
Section 3: Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in natural product screening.
Caption: Experimental workflow for bioassay-guided fractionation of natural products.
Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.
References
Cross-Validation of ent-17-Hydroxykaur-15-en-19-oic Acid's Anti-Cancer Activity: A Comparative Guide
A comprehensive analysis of the anti-cancer properties of ent-17-Hydroxykaur-15-en-19-oic acid and its structural analog, providing key experimental data and mechanistic insights for researchers in drug discovery and development.
While research on the specific anti-cancer activities of this compound is emerging, a significant body of evidence supports the potent anti-proliferative and pro-apoptotic effects of its close structural analog, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (referred to as 5F). This guide presents the available cytotoxicity data for this compound and offers a detailed comparative analysis of the well-documented anti-cancer mechanisms of 5F, providing a valuable reference for further investigation into this class of compounds.
Cytotoxicity Profile of this compound
Initial studies have demonstrated the cytotoxic potential of this compound across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in prostate, colon, and breast cancer cells.[1]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| 22Rv1 | Prostate Cancer | Not Specified |
| LNCaP | Prostate Cancer | 17.63 |
| HT29 | Colon Cancer | Not Specified |
| HCT116 | Colon Cancer | Not Specified |
| SW480 | Colon Cancer | Not Specified |
| SW620 | Colon Cancer | Not Specified |
| MCF-7 | Breast Cancer | Not Specified |
Table 1: In vitro Cytotoxicity of this compound. This table summarizes the reported IC50 values for this compound in various human cancer cell lines. Data is limited, with specific IC50 values not available for all tested cell lines in the reviewed literature.
Mechanistic Insights from a Structural Analog: ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)
Due to the limited availability of detailed mechanistic data for this compound, we will now delve into the extensively studied anti-cancer activities of its close analog, 5F. This compound has been shown to induce apoptosis and cell cycle arrest in various cancer models through the modulation of key signaling pathways.
Induction of Apoptosis
5F has been demonstrated to be a potent inducer of apoptosis in multiple cancer cell lines, including nasopharyngeal, laryngeal, and lung cancer.[2][3][4] The mechanism primarily involves the intrinsic or mitochondrial pathway of apoptosis.
Key Experimental Observations:
-
Morphological Changes: Treatment with 5F leads to characteristic apoptotic morphology, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[4]
-
DNA Fragmentation: Increased DNA fragmentation, a hallmark of apoptosis, has been observed in cells treated with 5F.[4]
-
Annexin V Staining: Flow cytometry analysis using Annexin V staining confirms the externalization of phosphatidylserine, an early apoptotic event.[2]
-
Caspase Activation: 5F treatment leads to the activation of key executioner caspases, such as caspase-3.[5]
| Cell Line | Cancer Type | Treatment Concentration (µg/mL) | Apoptotic Cells (%) |
| CNE-2Z | Nasopharyngeal Carcinoma | 5 | 5.1 |
| 10 | 13.4 | ||
| 20 | 18.9 | ||
| 40 | 55.0 | ||
| 80 | 27.4 |
Table 2: Dose-Dependent Induction of Apoptosis by 5F in CNE-2Z Cells. This table shows the percentage of apoptotic cells as determined by Annexin V staining after 24 hours of treatment with varying concentrations of 5F.[2]
Cell Cycle Arrest
In addition to inducing apoptosis, 5F has been shown to cause cell cycle arrest, primarily at the G2/M phase, in cancer cells.[6][7] This prevents the cells from progressing through mitosis and ultimately leads to cell death.
Key Experimental Observations:
-
Flow Cytometry Analysis: Propidium iodide staining followed by flow cytometry reveals a significant accumulation of cells in the G2/M phase of the cell cycle following 5F treatment.[8]
-
Modulation of Cell Cycle Regulatory Proteins: The expression of proteins involved in cell cycle progression is altered by 5F. For instance, an increase in the expression of p21 has been reported in some cell lines.[7]
| Cell Line | Cancer Type | Treatment Concentration (µg/mL) | % Cells in G2/M Phase |
| A549 | Lung Cancer | 20 | Increased |
| CNE-2Z | Nasopharyngeal Carcinoma | 20 | Increased |
Table 3: Induction of G2/M Cell Cycle Arrest by 5F. This table summarizes the effect of 5F on the cell cycle distribution in different cancer cell lines.
Signaling Pathway Modulation by 5F
The anti-cancer effects of 5F are mediated through its interaction with critical intracellular signaling pathways, most notably the NF-κB and MAPK pathways.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers. 5F has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[3][6]
Mechanism of NF-κB Inhibition:
-
Inhibition of IκBα Degradation: 5F prevents the degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus.[3]
-
Downregulation of NF-κB Target Genes: By inhibiting NF-κB activation, 5F leads to the downregulation of anti-apoptotic proteins such as Bcl-2.[2]
Figure 1: Simplified diagram of the inhibition of the NF-κB signaling pathway by 5F, leading to apoptosis.
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. The effect of 5F on the MAPK pathway appears to be cell-type specific. In some cancer cells, such as anaplastic thyroid carcinoma, 5F induces apoptosis through the activation of JNK, while ERK and p38 activation act as survival signals.[5]
Figure 2: Context-dependent modulation of the MAPK pathway by 5F in anaplastic thyroid carcinoma cells.
Experimental Protocols
To facilitate the cross-validation and replication of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with the test compound for the specified duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 3: General experimental workflow for evaluating the anti-cancer activity of a test compound.
Conclusion and Future Directions
The available data indicates that this compound possesses cytotoxic activity against various cancer cell lines. While detailed mechanistic studies on this specific compound are limited, the extensive research on its structural analog, 5F, provides a strong rationale for its further investigation as a potential anti-cancer agent. The pro-apoptotic and cell cycle inhibitory effects of 5F, mediated through the modulation of key signaling pathways like NF-κB and MAPK, highlight promising avenues for the development of novel cancer therapeutics based on the kaurane (B74193) diterpenoid scaffold.
Future research should focus on elucidating the specific molecular mechanisms of this compound, including its effects on apoptosis, cell cycle progression, and key signaling pathways in a broader range of cancer models. Direct comparative studies with established chemotherapeutic agents and other kaurane diterpenoids will be crucial to fully assess its therapeutic potential.
References
- 1. This compound | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Diterpenoids from the Annonaceae Family: Structure, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the diverse diterpenoids isolated from the Annonaceae family, offering a comparative look at their biological activities. This guide summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to support further research and development.
The Annonaceae family, a large group of flowering plants found primarily in tropical and subtropical regions, is a rich source of structurally diverse secondary metabolites, including a significant number of diterpenoids.[1] These compounds, particularly those with an ent-kaurane skeleton, have garnered considerable attention for their wide range of promising pharmacological activities. This guide provides a comparative overview of the cytotoxic, anti-inflammatory, and antimicrobial properties of selected diterpenoids from various Annonaceae species, supported by experimental data to facilitate research and drug discovery efforts.
Cytotoxic Activity of Annonaceae Diterpenoids
Ent-kaurane diterpenoids isolated from the Annonaceae family have demonstrated significant cytotoxic effects against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several of these compounds, offering a quantitative comparison of their potency.
| Diterpenoid | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |
| Annoglabasin H | Annona glabra | LU-1 (Lung) | 3.7 | [2][3] |
| MCF-7 (Breast) | 4.1 | [2][3] | ||
| SK-Mel2 (Melanoma) | 4.6 | [2][3] | ||
| KB (Oral Epidermoid) | 3.9 | [2][3] | ||
| ent-3β-hydroxy-kaur-16-en-19-al | Annona vepretorum | K562 (Leukemia) | 2.49 (µg/mL) | [[“]] |
| B16-F10 (Melanoma) | 21.02 (µg/mL) | [[“]] | ||
| Kaurenoic acid | Annona squamosa | MCF-7 (Breast) | ~70 (for 40% death) | [1] |
| SKBR3 (Breast) | ~70 (for 25% death) | [1] | ||
| Cunabic acid | Annona glabra | SMMC-7721 (Hepatoma) | Not specified, but induced 43.31% apoptosis | [5] |
| ent-kauran-19-al-17-oic acid | Annona glabra | SMMC-7721 (Hepatoma) | Not specified, but induced 24.95% apoptosis | [5] |
Anti-inflammatory Properties of Annonaceae Diterpenoids
Certain diterpenoids from the Annonaceae family exhibit notable anti-inflammatory activities. Xylopic acid, isolated from Xylopia aethiopica, has been a particular focus of study.
| Diterpenoid | Plant Source | Assay | IC50 / Effect | Reference |
| Xylopic acid | Xylopia aethiopica | Protein denaturation | 15.55 µg/mL | [[“]][6] |
| Carrageenan-induced paw edema | Inhibition of maximal and average edema | [2][[“]] | ||
| Histamine, Serotonin, Bradykinin, PGE2-induced paw edema | Inhibition of edema | [2][[“]] |
Antimicrobial Activity of Annonaceae Diterpenoids
Diterpenoids and extracts from Annonaceae species have also been evaluated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key metric for this activity.
| Diterpenoid/Extract | Plant Source | Microorganism | MIC (µg/mL) | Reference |
| Kaurenoic acid | Annona senegalensis | Bacteria | 30-180 | [7] |
| Chloroform bark extract | Annona muricata | Gram-positive and Gram-negative bacteria | 75-120 | [8] |
Experimental Protocols
Cytotoxicity Testing: MTT Assay
The cytotoxic activity of diterpenoids is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the diterpenoid compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1][9][10][11]
Anti-inflammatory Activity: COX-2 Inhibition Assay
The anti-inflammatory potential can be evaluated by measuring the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
-
Reagent Preparation: Prepare the assay buffer, heme, and the COX-2 enzyme solution.
-
Inhibitor Addition: Add the test diterpenoid compounds at various concentrations to the reaction wells. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Detection: The product of the enzymatic reaction (e.g., Prostaglandin (B15479496) G2) is detected using a fluorometric probe. The fluorescence is measured kinetically.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition by the test compounds is determined relative to the enzyme control. The IC50 value is then calculated.[12][13][14][15][16]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the diterpenoids against various microorganisms is often determined using the broth microdilution method.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The diterpenoid is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the diterpenoid that completely inhibits visible growth of the microorganism.[8]
Signaling Pathways and Mechanisms of Action
The biological activities of diterpenoids from the Annonaceae family are underpinned by their interactions with various cellular signaling pathways.
Apoptosis Induction by Cytotoxic Diterpenoids
Several ent-kaurane diterpenoids exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. The mechanism often involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Apoptosis induction by ent-kaurane diterpenoids.
Studies have shown that some kaurane (B74193) derivatives can increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. This shifts the balance towards apoptosis. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of executioner caspases like caspase-3, ultimately resulting in cell death. Kaurenoic acid, for example, has shown selective cytotoxicity towards breast cancer cells, with its mechanism of action appearing to involve the p53 protein.[1] Furthermore, some diterpenoids from Annona glabra have been shown to up-regulate Bax and down-regulate Bcl-2 expression.[5]
Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of diterpenoids like xylopic acid are mediated through the inhibition of key inflammatory pathways. This includes the suppression of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.
Caption: Anti-inflammatory mechanism of xylopic acid.
Xylopic acid has been shown to inhibit the action of several pro-inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandin E2.[2][[“]][6] Its mechanism may involve the inhibition of phospholipase A2, an enzyme that releases arachidonic acid from cell membranes, which is a precursor for prostaglandins.[3] Furthermore, there is evidence that kaurane diterpenes can inhibit the NF-κB signaling pathway, a crucial regulator of the expression of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Workflow for Bioactivity Screening
The process of identifying and characterizing bioactive diterpenoids from Annonaceae species typically follows a systematic workflow.
Caption: General workflow for diterpenoid drug discovery.
This guide provides a snapshot of the current research on diterpenoids from the Annonaceae family. The presented data highlights the significant potential of these compounds as leads for the development of new therapeutic agents. Further comparative studies across a wider range of diterpenoids and species are warranted to fully elucidate their structure-activity relationships and therapeutic promise.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. The acute anti-inflammatory action of xylopic acid isolated from Xylopia aethiopica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analgesic effects of an ethanol extract of the fruits of Xylopia aethiopica (Dunal) A. Rich (Annonaceae) and the major constituent, xylopic acid in murine models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Apoptotic Mechanism of ent-17-Hydroxykaur-15-en-19-oic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic mechanism induced by ent-17-Hydroxykaur-15-en-19-oic acid and its structurally related ent-kaurane diterpenoids. While direct mechanistic studies on this compound are limited, extensive research on analogous compounds provides a strong framework for understanding its potential as an apoptosis-inducing agent. This document summarizes the available data, compares it with other known apoptosis inducers, and provides detailed experimental protocols for validation.
Performance Comparison: ent-Kaurane Diterpenoids vs. Standard Apoptosis Inducers
This compound has demonstrated cytotoxic effects against a variety of human cancer cell lines, including prostate (22Rv1, LNCaP), colon (HT29, HCT116, SW480, SW620), and breast (MCF-7) tumor cells at concentrations ranging from 6 to 50 µg/mL[1]. The pro-apoptotic activity of structurally similar ent-kaurane diterpenoids is well-documented, primarily involving the mitochondrial pathway of apoptosis.
Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various ent-kaurane diterpenoids across different cancer cell lines. This data provides a benchmark for evaluating the potency of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| ent-1β-hydroxy-9(11),16-kauradien-15-one | HL-60 | 40 | [2] |
| ent-9(11),16-kauradiene-12,15-dione | HL-60 | 1.8 | [2] |
| Rearranged ent-kaurane-type diterpene | HL-60 | 5.5 | [2] |
| ent-15-oxo-kaur-16-en-19-oic acid | PC-3 | ~11.5 (3.7 µg/ml) | [3] |
| Henryin | HCT-116, HepG2, A2780, NCI-H1650, BGC-823 | 1.31–2.07 | [4] |
| Kamebanin | HCT-116, HepG2, A2780, NCI-H1650, BGC-823 | 1.09–8.53 | [4] |
| Reniformin C | HCT-116, HepG2, A2780, NCI-H1650, BGC-823 | 1.09–8.53 | [4] |
Mechanistic Comparison with Other Apoptosis Inducers
Based on studies of related compounds, the apoptotic mechanism of this compound is likely to share similarities with other ent-kaurane diterpenoids, which primarily act through the intrinsic (mitochondrial) pathway. The table below compares this proposed mechanism with well-established apoptosis inducers.
| Feature | ent-Kaurane Diterpenoids (Proposed) | Doxorubicin | Paclitaxel |
| Primary Target | Mitochondria, NF-κB, MAPK pathways | DNA (intercalation), Topoisomerase II | Microtubules |
| Key Signaling Events | ROS generation, JNK activation, NF-κB inhibition | DNA damage response, p53 activation | Mitotic arrest, Bcl-2 phosphorylation |
| Bcl-2 Family Modulation | Downregulation of Bcl-2, Up-regulation of Bax | p53-mediated upregulation of Bax | Phosphorylation and inactivation of Bcl-2 |
| Caspase Activation | Caspase-9, Caspase-3, Caspase-8 | Caspase-9, Caspase-3 | Caspase-9, Caspase-3 |
| Cell Cycle Arrest | G2/M phase | G2/M phase | G2/M phase |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the putative signaling cascade initiated by this compound, based on data from analogous compounds.
References
- 1. This compound | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. A comparison of apoptosis and necrosis induced by ent-kaurene-type diterpenoids in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptosis-inducing effect of ent-15-oxo-kaur-16-en-19-oic acid, a derivative of grandiflorolic acid from Espeletia schultzii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Structural Dance of Activity: A Comparative Guide to Kaurane Doterpenoids
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of kaurane (B74193) diterpenoids and their biological activity is paramount for designing novel therapeutics. This guide provides a comparative analysis of their structure-activity relationships (SAR) across anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and detailed methodologies.
Kaurane diterpenoids, a class of natural products characterized by a tetracyclic kaurane skeleton, have garnered significant attention for their diverse and potent pharmacological properties.[1][2] Since the first discovery in 1961, over 1300 ent-kaurane diterpenoids have been identified, primarily from the genus Isodon.[3][4][5] These compounds have demonstrated a wide array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, making them promising candidates for drug discovery.[1][2][6] This guide delves into the key structural features that govern their efficacy and the molecular pathways they influence.
Anticancer Activity: Targeting Proliferation and Survival
The anticancer potential of kaurane diterpenoids is one of the most extensively studied areas.[3][4][5] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of various signaling pathways.[3][4][5]
A crucial structural feature for the cytotoxic activity of many kaurane diterpenoids is the presence of an α,β-unsaturated ketone moiety in the D-ring. This feature is believed to act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins. This interaction can lead to the inhibition of key enzymes and transcription factors involved in cancer cell proliferation and survival. For instance, the cytotoxicity of several ent-kaurane diterpenoids against human hepatocellular carcinoma (HepG2 and Hep3b) cell lines was found to be closely related to the presence of a 16-en-15-one skeleton.[7][8]
Oridonin, a prominent ent-kaurane diterpenoid currently in Phase I clinical trials in China, exemplifies the anticancer potential of this class of compounds.[4][5] It has been shown to exert its effects through multiple mechanisms, including the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[9]
Comparative Cytotoxicity of Kaurane Diterpenoids
The following table summarizes the cytotoxic activity (IC50 values) of selected kaurane diterpenoids against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7h (enmein-type derivative) | A549 (Lung) | 2.16 | [9] |
| Oridonin | BxPC-3 (Pancreatic) | Not specified | [9] |
| Compound 6 | HepG2 (Liver) | 41.13 ± 3.49 | [10] |
| Isosidol | A2780 (Ovarian) | 15.6 µg/mL | [11] |
| 7-epi-candicandiol | KB (Oral), COL-2 (Colon), LU1 (Lung), LNCaP (Prostate), A2780 (Ovarian) | 13.3, 11.8, 17.9, 14.9, 9.0 µg/mL | [11] |
Anticancer Signaling Pathway of Kaurane Diterpenoids
Kaurane diterpenoids often exert their anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway. Inhibition of this pathway leads to decreased cell proliferation and survival and can induce apoptosis.
Caption: Anticancer mechanism of kaurane diterpenoids via PI3K/AKT/mTOR pathway inhibition.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Kaurane diterpenoids have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.[12][13][14]
The structure-activity relationship for anti-inflammatory effects often points to the importance of hydroxylation patterns on the kaurane skeleton. For example, a study on ent-kaurane diterpenoids from Pteris multifida revealed that compounds with a hydroxyl group at the C-2 position exhibited more potent NO inhibitory activities than their glycosylated counterparts.[14] Furthermore, the presence of a hydroxyl group at C-6 was found to decrease the inhibitory activity against NO production.[14]
Comparative Anti-inflammatory Activity of Kaurane Diterpenoids
The following table presents the inhibitory activity (IC50 values) of selected kaurane diterpenoids on nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells.
| Compound | IC50 (µM) for NO Inhibition | Reference |
| Compound 1 (Isodon serra) | 15.6 | [13][15] |
| Compound 9 (Isodon serra) | 7.3 | [13][15] |
| Bezerraditerpene A | 3.21 - 3.76 | [12] |
| Bezerraditerpene B | 3.21 - 3.76 | [12] |
| ent-kaur-16-ene-3β,15β-diol | 3.21 - 3.76 | [12] |
| Compound 1 (Pteris multifida) | 13.9 | [14] |
| Compound 7 (Pteris multifida) | 10.8 | [14] |
Experimental Workflow for Anti-inflammatory Assay
The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of kaurane diterpenoids by measuring nitric oxide production.
References
- 1. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic, apoptotic, and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep on human liver cancer HepG2 and Hep3b cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic vs. Natural ent-17-Hydroxykaur-15-en-19-oic Acid for Researchers
For researchers and drug development professionals, the choice between synthetic and naturally sourced compounds is a critical one, impacting purity, scalability, and ultimately, the biological activity. This guide provides a comprehensive comparison of synthetic and natural ent-17-Hydroxykaur-15-en-19-oic acid, a promising diterpenoid with demonstrated cytotoxic and anti-inflammatory properties.
This compound is a tetracyclic diterpenoid that has garnered significant interest for its potential therapeutic applications. It has been shown to exhibit cytotoxicity against a range of human cancer cell lines, including prostate, colon, and breast cancer.[1] This guide will delve into the two primary avenues for obtaining this compound: extraction from natural sources and chemical synthesis, offering insights into the advantages and challenges of each approach.
Data Presentation: A Comparative Overview
| Feature | Natural this compound | Synthetic this compound |
| Source | Isolated from various plant species, including Laetia thamnia, Wedelia trilobata, and Annona glabra.[1] | Typically synthesized from readily available precursors like ent-kaur-16-en-19-oic acid, which can be sourced from sunflowers. |
| Yield | Highly variable and dependent on the plant source, geographical location, season of harvest, and extraction methodology. Generally, yields of individual diterpenoids from plant matter are in the low percentage range. | Potentially high and scalable, offering a more consistent and predictable supply. However, multi-step syntheses can lead to overall lower yields. |
| Purity | Often co-extracted with other structurally related compounds, requiring extensive chromatographic purification to achieve high purity. The final product may contain trace impurities from the natural matrix. | High purity can be achieved through controlled reaction conditions and purification techniques like crystallization and chromatography. The impurity profile is determined by the synthetic route and reagents used. |
| Stereochemistry | The specific enantiomer, this compound, is naturally produced, ensuring stereochemical purity. | Stereocontrol can be a significant challenge in chemical synthesis. The synthesis must be carefully designed to produce the desired enantiomer and avoid the formation of diastereomers. |
| Cost-effectiveness | Can be cost-effective for small-scale research if the plant source is abundant and the extraction process is straightforward. However, large-scale production can be expensive due to the costs of cultivation, harvesting, and extraction. | The initial setup for synthesis can be costly. However, for large-scale production, a well-optimized synthetic route can be more cost-effective than natural extraction. |
| Sustainability | Dependent on the sustainable harvesting of the plant source. Over-harvesting can threaten plant populations. | Can be more sustainable in the long term as it does not rely on the depletion of natural resources, provided that the starting materials and reagents are sourced responsibly. |
Experimental Protocols
To aid researchers in their work with this compound, this section provides detailed methodologies for key experiments.
Natural Extraction and Isolation
The following is a general protocol for the extraction and isolation of ent-kaurene (B36324) diterpenoids from plant material. The specific solvents and chromatographic conditions may need to be optimized for the particular plant source.
Experimental Workflow for Natural Extraction
Caption: Workflow for natural extraction.
-
Extraction: The dried and powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Chromatography: The fraction containing the desired diterpenoids (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate of increasing polarity.
-
Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Potential Synthetic Approach
Logical Relationship for a Potential Synthesis
Caption: A potential synthetic pathway.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Anti-inflammatory Assay (Nitric Oxide and TNF-α Inhibition)
This assay evaluates the anti-inflammatory potential of the compound in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate and pre-treated with different concentrations of the compound for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement (Griess Assay): The supernatant is collected, and the nitric oxide production is measured using the Griess reagent. The absorbance is read at 540 nm.
-
TNF-α Measurement (ELISA): The concentration of TNF-α in the cell culture supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Signaling Pathway Visualization
The anti-inflammatory effects of many diterpenoids are mediated through the inhibition of the NF-κB signaling pathway.
NF-κB Signaling Pathway
Caption: NF-κB signaling pathway inhibition.
Conclusion
Both natural extraction and chemical synthesis present viable routes to obtain this compound. The choice between these methods will depend on the specific research needs, scale of production, and desired purity. While natural sourcing provides the stereochemically correct molecule, synthesis offers the potential for greater scalability and a more controlled impurity profile. Further research is needed to establish a direct comparison of the biological activities of compounds obtained from these two sources to determine if subtle differences in impurity profiles impact their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the promising biological activities of this natural product.
References
A Comparative Guide to the Cytotoxic Activity of Diterpenoids: A Statistical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of various diterpenoids on different cancer cell lines. The data presented is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding of the methodologies and mechanisms of action.
Quantitative Analysis of Diterpenoid Cytotoxicity
The cytotoxic activity of diterpenoids is typically quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process, such as cell growth. The following tables summarize the IC50 values of several diterpenoids against various human cancer cell lines, providing a basis for comparing their potency and selectivity.
Table 1: Cytotoxicity (IC50, µM) of Aconitine-Type C19-Diterpenoid Alkaloids [1]
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | MCF-7 (Breast) | KB (Cervical) | KB-VIN (MDR Cervical) |
| Lipomesaconitine | 21.5 | 17.2 | 18.9 | 9.9 | 19.8 |
| Lipoaconitine | 20.3 | 18.7 | 19.5 | 13.7 | 17.6 |
| Lipojesaconitine | 6.0 | 7.3 | 6.8 | 6.2 | 18.6 |
Table 2: Cytotoxicity (IC50, µM) of Various Diterpenoids against Different Cancer Cell Lines
| Diterpenoid | Cell Line | IC50 (µM) | Reference |
| Jatropodagin A | Saos-2 (Osteosarcoma) | 8.08 | |
| Jatropodagin A | MG-63 (Osteosarcoma) | 14.64 | |
| Euphorbia factor L28 | MCF-7 (Breast) | 9.43 | |
| Euphorbia factor L28 | HepG2 (Liver) | 13.22 | |
| Compound 42 | A549 (Lung) | 0.9 | |
| Compound 42 | HL-60 (Leukemia) | 2.4 | |
| Compound 43 | A549 (Lung) | 1.2 | |
| Compound 43 | HL-60 (Leukemia) | 1.8 | |
| Corymbulosin I | MDA-MB-231 (Breast) | 0.45 | |
| Corymbulosin K | MDA-MB-231 (Breast) | 0.52 | |
| Andrographolide | HepG2 (Liver) | 40.2 | [2] |
Statistical Analysis of Cytotoxicity Data
To determine if the differences in IC50 values between various diterpenoids are statistically significant, a one-way analysis of variance (ANOVA) can be employed, followed by a suitable post-hoc test like Tukey's multiple comparison test.[3][4][5] It is recommended to use the negative logarithm of the IC50 values (pIC50) for statistical analysis as this transformation often leads to a normal distribution of data, which is a prerequisite for many parametric statistical tests.[1] The p-value obtained from these tests indicates the probability that the observed differences are due to chance. A p-value of less than 0.05 is typically considered statistically significant.
Experimental Protocols for Cytotoxicity Assays
The following are detailed protocols for commonly used colorimetric assays to determine the cytotoxicity of diterpenoids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the diterpenoid compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Protocol: [10][11][12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate and incubate until they reach the desired confluence.
-
Compound Treatment: Treat cells with various concentrations of the diterpenoid compound and incubate for the desired exposure time.
-
Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA and wash the plates five times with 1% (v/v) acetic acid.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Air dry the plates and add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ – 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: Add the test compounds to the appropriate wells and incubate for the desired exposure period. Include controls for spontaneous and maximum LDH release.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 × g for 10 minutes.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by cytotoxic diterpenoids and a general workflow for cytotoxicity testing.
Caption: General workflow for in vitro cytotoxicity testing of diterpenoids.
Caption: Diterpenoid-induced intrinsic apoptosis pathway.[13][14][19][20][21]
Caption: Diterpenoid-induced G2/M cell cycle arrest.[2][8][17][18][22]
Caption: Inhibition of the PI3K/Akt signaling pathway by diterpenoids.[7][10][15][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Andrographolide induces cell cycle arrest at G2/M phase and cell death in HepG2 cells via alteration of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting PI3K/AKT signaling pathway in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Deadly Landscape Of Pro-Apoptotic BCL-2 Proteins In the Outer Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking | PLOS One [journals.plos.org]
- 16. mdpi.com [mdpi.com]
- 17. Cell Cycle Arrest in G2/M Promotes Early Steps of Infection by Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
Safety Operating Guide
Safe Disposal of ent-17-Hydroxykaur-15-en-19-oic Acid in a Laboratory Setting
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a comprehensive, step-by-step guide for the safe disposal of ent-17-Hydroxykaur-15-en-19-oic acid, a diterpenoid carboxylic acid. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, the following procedures are based on best practices for the disposal of carboxylic acids and related organic compounds.
Core Principles of Chemical Waste Management
Before proceeding with disposal, it is crucial to adhere to the foundational principles of laboratory waste management. These include waste minimization, proper labeling and storage, and the segregation of incompatible materials.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations that apply to your location.
Chemical and Physical Properties Relevant to Disposal
A summary of the key properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value | Implication for Disposal |
| Molecular Formula | C₂₀H₃₀O₃ | Organic compound, handle as chemical waste. |
| Molecular Weight | 318.45 g/mol | --- |
| Appearance | Solid (Powder) | Spills can be contained more easily than liquids. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Solutions in these solvents must be treated as organic solvent waste. |
| Chemical Class | Diterpenoid, Carboxylic Acid | Disposal protocols for organic acids should be followed.[4] |
Step-by-Step Disposal Protocol
This protocol outlines the decision-making process and procedural steps for the proper disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the compound, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A lab coat
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Step 2: Waste Classification and Segregation
Properly classify the waste stream. The disposal method will depend on whether you are disposing of the pure compound (solid), a solution, or contaminated materials.
-
Solid Waste: The pure, solid form of this compound.
-
Organic Solvent Solutions: Solutions of the compound dissolved in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.
-
Aqueous Solutions: Dilute aqueous solutions of the compound.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound.
Crucially, do not mix different waste streams. Keep organic solvent waste separate from aqueous waste and solid waste.[1][2]
Step 3: Disposal Procedures
-
Container: Place the solid waste and any contaminated disposable materials (e.g., gloves, weighing paper) into a designated, properly labeled hazardous waste container.[6] The container should be made of a material compatible with organic solids.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[7]
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS department.[4]
-
Container: Collect the organic solvent solution in a designated, labeled hazardous waste container for flammable or halogenated organic waste, depending on the solvent used. Never mix incompatible solvents.[6][8]
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents, including the full name of the solvent(s) and "this compound," with estimated percentages.[6]
-
Storage: Store the sealed container in a designated satellite accumulation area, away from sources of ignition, until collection by EHS.[9]
For small quantities (e.g., less than 100 mL) of dilute (e.g., <5%) aqueous solutions, neutralization may be an option, but only if permitted by your institution's EHS department.
-
Consult EHS: Before proceeding, confirm with your EHS department if neutralization and drain disposal of this specific compound is acceptable.
-
Neutralization (if approved):
-
Drain Disposal (if approved):
-
Once neutralized, the solution can be poured down the sanitary sewer drain with a large volume of running water (at least a 100-fold excess).[5]
-
If neutralization and drain disposal are not approved, or for larger volumes or more concentrated aqueous solutions, collect the waste in a labeled hazardous waste container for aqueous waste and arrange for EHS pickup.
Step 4: Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For small spills of the solid, use an inert absorbent material like vermiculite (B1170534) or dry sand to absorb the material.[5]
-
Collection: Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. iip.res.in [iip.res.in]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. web.mit.edu [web.mit.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Essential Safety and Operational Guidance for Handling ent-17-Hydroxykaur-15-en-19-oic acid
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure and ensure safety. The following table summarizes the required PPE for handling ent-17-Hydroxykaur-15-en-19-oic acid.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash-proof chemical goggles.[1][2] A face shield may be required for high volume applications.[1] | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[3] For tasks with a risk of splashing, heavy-duty gloves should be considered.[1] | Prevents direct skin contact with the chemical, which could cause irritation or other adverse effects. |
| Protective Clothing | A standard laboratory coat is the minimum requirement.[2] For larger quantities, a chemical-resistant apron over the lab coat is recommended.[1][2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[4] For bulk handling or if dust is generated, a full-face respirator with appropriate cartridges should be used.[3][5] | Prevents inhalation of airborne particles, which can cause respiratory irritation.[3] |
Operational Plan: Handling Procedures
-
Preparation :
-
Ensure that a properly functioning chemical fume hood is available.[1]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2][6]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the chemical name and any known hazards.
-
-
Handling :
-
All handling of the solid compound should be conducted within a chemical fume hood to minimize inhalation exposure.[1]
-
Use the smallest practical quantities for the experiment.[1]
-
When dissolving the compound, always add the solid to the solvent slowly.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Disposal Plan
-
Waste Collection : All waste materials contaminated with this compound, including gloves, wipes, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Waste Disposal : Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
